Desipramine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAFALTSJYZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58-28-6 (hydrochloride) | |
| Record name | Desipramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022896 | |
| Record name | Desipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
172-174 °C @ 0.02 MM HG | |
| Record name | DESIPRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; MELTS WITHIN 5 DEG RANGE BETWEEN 208-218 °C; 1 G IN CA 4 ML CHLOROFORM, 20 ML WATER, 20 ML ALC; FREELY SOL IN METHANOL; INSOL IN ETHER /HCL/, In water, 58.6 mg/l @ 24 °C., 3.96e-02 g/L | |
| Record name | Desipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DESIPRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Desipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50-47-5 | |
| Record name | Desipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desipramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desipramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG537D343B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DESIPRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Desipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-218 °C, 214 - 218 °C | |
| Record name | Desipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacodynamics and Molecular Mechanisms of Action
Neurotransmitter Reuptake Inhibition
Desipramine functions by inhibiting the reuptake of monoamine neurotransmitters, primarily norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506), from the synaptic cleft back into the presynaptic neuron. This blockade increases the concentration of these neurotransmitters in the synapse, thereby enhancing their signaling capacity.
This compound is classified as a potent and relatively selective norepinephrine reuptake inhibitor (NRI) drugbank.comwikipedia.orgpatsnap.comnih.govpsychdb.compnas.org. Its affinity for the norepinephrine transporter (NET) is significantly higher than for other monoamine transporters wikipedia.orgguidetopharmacology.orgjneurosci.orgpnas.org. The drug binds to the NET, effectively blocking the reabsorption of norepinephrine from the synaptic cleft drugbank.compatsnap.compsychdb.compnas.orgcambridge.orgresearchgate.netnih.govresearchgate.net. This inhibition is considered its primary mechanism of action, contributing substantially to its antidepressant effects drugbank.comwikipedia.orgnih.govcambridge.orgnih.goviarc.fr.
Table 1: this compound Binding Affinity to Monoamine Transporters
| Transporter | Binding Affinity (Ki) Range | Notes | Source(s) |
| NET | 0.92 - 9.22 nM | Human and Rat NET | guidetopharmacology.orgnih.gov |
| SERT | 20 - 560 nM | Human SERT | guidetopharmacology.orgnih.govresearchgate.net |
| DAT | > 10,000 nM (Rat) | Significantly lower affinity than NET/SERT | nih.gov |
Note: Ki values represent the inhibition constant, indicating the concentration of drug required to inhibit 50% of the binding or uptake of a radiolabeled ligand. Lower Ki values indicate higher affinity.
By blocking the NET, this compound leads to an accumulation of norepinephrine in the synaptic space drugbank.compatsnap.comresearchgate.netnih.gov. This sustained presence of norepinephrine allows for prolonged activation of postsynaptic adrenergic receptors, enhancing noradrenergic neurotransmission. This increase in noradrenergic signaling is crucial for this compound's effects on mood, attention, and arousal patsnap.comcambridge.org. Chronic treatment with this compound has also been shown to downregulate the NET itself, contributing to long-term alterations in noradrenergic neurotransmission researchgate.netnih.gov.
This compound's influence extends to dopamine (B1211576) neurotransmission, particularly within the frontal cortex cambridge.orgscienceopen.comcapes.gov.brresearchgate.netnih.gov. The frontal cortex exhibits a significant density of norepinephrine transporters (NETs) that can also mediate the reuptake of dopamine, especially in areas where dopamine transporters (DATs) are less abundant scienceopen.comresearchgate.net. By inhibiting NETs, this compound reduces the clearance of dopamine by noradrenergic terminals in the frontal cortex. This blockade of dopamine reuptake by NETs results in elevated extracellular dopamine levels in this brain region cambridge.orgscienceopen.comcapes.gov.brresearchgate.netnih.gov. Some research suggests that this compound may also interfere with the normal increase in dopamine activity observed during stress or depressive states in the frontal cortex capes.gov.brnih.gov.
In addition to its potent effect on NET, this compound also inhibits the reuptake of serotonin (5-HT) by blocking the serotonin transporter (SERT) drugbank.compatsnap.compsychdb.commdpi.com. However, this action is considered secondary due to this compound's lower affinity for SERT compared to NET wikipedia.orgpsychdb.comnih.govmdpi.com. The inhibition of SERT leads to an increase in serotonin levels within the synaptic cleft.
The blockade of SERT by this compound results in enhanced serotonergic neurotransmission drugbank.compatsnap.comiarc.fr. This increase in serotonin signaling is believed to contribute to this compound's antidepressant effects, albeit to a lesser degree than its noradrenergic actions drugbank.comiarc.fr. Chronic administration of this compound may also lead to sensitization of postsynaptic serotonergic receptors drugbank.comiarc.fr.
Receptor Modulation and Downregulation
Beta-Adrenergic Receptor Downregulation
Chronic treatment with this compound has been shown to cause a downregulation of beta-adrenergic receptors in the cerebral cortex drugbank.comiarc.frnih.gov. This downregulation involves a decrease in the maximum number of beta-adrenergic receptors, particularly those linked to adenylate cyclase activity tandfonline.com. Studies in rats indicate that this compound can reduce beta-adrenergic receptor density after chronic administration, suggesting a role for this mechanism in its long-term therapeutic effects nih.govnih.govphysiology.org. While the exact contribution of beta-adrenergic receptor downregulation to this compound's antidepressant action is still debated, it is considered a significant adaptive response to sustained noradrenergic potentiation nih.gov.
Alpha-1 Adrenergic Receptor Blockade
This compound exhibits a high affinity for alpha-1 adrenergic receptors, acting as an antagonist at these sites patsnap.comebi.ac.uk. This blockade can lead to effects such as vasodilation and hypotension patsnap.com. While alpha-1 blockade is a common characteristic of many TCAs, this compound is noted to have a less pronounced effect compared to some other agents in this class wikipedia.orgpreskorn.com.
Muscarinic Cholinergic Receptor Antagonism
This compound possesses anticholinergic activity due to its antagonism of muscarinic cholinergic receptors drugbank.comiarc.frpatsnap.comwikipedia.orgdrugbank.com. This interaction contributes to common anticholinergic side effects such as dry mouth, constipation, and blurred vision patsnap.comwikipedia.org. However, this compound generally exhibits weaker anticholinergic effects compared to tertiary amine TCAs like amitriptyline (B1667244) nih.govwikipedia.org. The affinity for muscarinic receptors varies among subtypes, with this compound showing a broad range of affinities across M1-M5 receptors mdpi.com.
Histamine (B1213489) H1 Receptor Antagonism
This compound also acts as an antagonist at histamine H1 receptors drugbank.comnih.govebi.ac.uknih.govresearchgate.net. This antagonism is associated with sedative effects, as histamine H1 receptors play a role in regulating cortical arousal researchgate.net. Compared to other TCAs, this compound demonstrates lower potency at histamine H1 receptors, resulting in less pronounced sedative and antihistamine effects wikipedia.orgresearchgate.netpharmacytimes.com.
Ion Channel Modulation and Electrophysiological Effects
This compound's interaction with ion channels, particularly cardiac ion channels, is a critical aspect of its electrophysiological profile and can be linked to its potential for cardiac side effects.
Blockade of Cardiac Ion Channels
This compound is known to block cardiac ion channels, most notably the human ether-a-go-go-related gene (hERG) potassium channel nih.govkit.edunih.govresearchgate.net. Blockade of hERG channels is a significant factor in the prolongation of the QT interval and the risk of torsades de pointes, a potentially life-threatening cardiac arrhythmia nih.govkit.edunih.govresearchgate.netaerjournal.com. This compound's blockade of hERG channels occurs in a concentration-dependent manner and affects the channels in their activated and inactivated states nih.govresearchgate.net. Furthermore, this compound can also reduce hERG protein surface expression and disrupt its trafficking, contributing to its arrhythmogenic potential kit.edunih.gov.
Pharmacokinetics and Biotransformation Research
Absorption and Distribution Dynamics
Desipramine is characterized by rapid absorption from the gastrointestinal tract and extensive distribution into tissues, leading to a high volume of distribution.
This compound hydrochloride is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration drugbank.comwikipedia.orgfda.gov. Peak plasma concentrations are typically attained within 4 to 6 hours after oral intake drugbank.comontosight.aidrugs.com. Studies indicate that this compound undergoes significant first-pass metabolism in the liver drugbank.comontosight.ai. The bioavailability of this compound has been reported to be around 60-70% wikipedia.org or approximately 40% and highly variable nih.govresearchgate.net. First-pass metabolism of this compound can range from 0% to 48%, being more pronounced in extensive metabolizers (EMs) compared to poor metabolizers (PMs) researchgate.net.
This compound exhibits a high volume of distribution (Vss), generally ranging from 10 to 50 L/kg nih.govresearchgate.netresearchgate.netnih.govnih.gov. This extensive distribution is attributed to its high lipophilicity, unspecific binding to membrane phospholipids (B1166683), and lysosomal trapping researchgate.netnih.govnih.gov. This compound is highly bound to plasma proteins, with reported ranges of 73-92% drugbank.comnih.govresearchgate.net and up to 91% wikipedia.org or 90-95% aapharma.ca.
The accumulation of this compound in tissues is influenced by two primary mechanisms: non-specific binding to membrane phospholipids and ion-trapping within acidic cellular compartments (lysosomes) nih.gov. Research suggests that binding to membrane phospholipids is the main factor for this compound uptake into tissues, whereas ion-trapping plays a lesser role compared to other drugs like chloroquine (B1663885) nih.gov. Studies have shown that this compound has a high affinity for human muscle tissue, lungs, liver, and kidneys tandfonline.com. The sequence of this compound uptake by tissue slices in rats was observed as lungs > brain > heart > diaphragm > kidneys > skeletal muscles > adipose tissue > liver nih.gov. The low concentration in the liver may be due to its metabolism by cytochrome P-450 enzymes nih.gov.
This compound demonstrates the ability to penetrate the blood-brain barrier (BBB) juniperpublishers.complos.org. Studies using microdialysis in rats have shown that this compound can be detected in brain tissue juniperpublishers.com. For instance, research indicated that pretreatment with verapamil, a P-glycoprotein (P-gp) inhibitor, led to a significant increase in this compound levels in both the brain and plasma of rats juniperpublishers.com. This suggests that P-gp activity might limit the brain accumulation of this compound, and its inhibition could enhance its passage across the BBB juniperpublishers.com. However, other studies using mouse models have shown that this compound treatment had minimal and variable effects on glucocorticoid accumulation in the central nervous system, and did not consistently support the hypothesis that this compound inhibits P-gp at the BBB to increase glucocorticoid brain accumulation nih.gov.
Metabolism and Biotransformation Pathways
This compound is extensively metabolized in the liver, primarily through oxidation pathways mediated by the cytochrome P450 enzyme system.
The liver is the primary site for this compound metabolism drugbank.comfda.govontosight.aiontosight.ai. The cytochrome P450 (CYP) enzyme system plays a critical role in its biotransformation ontosight.aidrugs.comontosight.aipharmgkb.org.
Cytochrome P450 2D6 (CYP2D6) is identified as the major enzyme responsible for the metabolism of this compound drugbank.comontosight.aidrugs.comontosight.ainih.govpharmgkb.orgoup.commedicinesinformation.co.nz. CYP2D6 catalyzes the hydroxylation of this compound, primarily forming its active metabolite, 2-hydroxythis compound (B23142) drugbank.comdrugs.comontosight.aipharmgkb.orgoup.com. This metabolic pathway is under genetic control, meaning that variations in CYP2D6 activity due to genetic polymorphisms can lead to significant inter-individual differences in this compound plasma concentrations and therapeutic efficacy drugbank.comfda.govontosight.aipharmgkb.orgmedicinesinformation.co.nz. Individuals who are poor metabolizers of CYP2D6 may experience higher plasma concentrations of this compound, increasing the risk of side effects, while ultra-rapid metabolizers may have lower concentrations and reduced efficacy ontosight.ai.
Other CYP enzymes, such as CYP1A2 and CYP3A4, are also involved in this compound metabolism, but to a lesser extent drugbank.comdrugs.comontosight.ai. For example, CYP1A2 is noted as a minor pathway drugbank.com. Additionally, CYP2C19 and CYP3A4 are involved in the N-demethylation of tertiary amine TCAs, leading to secondary metabolites like this compound pharmgkb.org. This compound itself can also be metabolized by other pathways, including 10-hydroxylation and N-demethylation to dithis compound, though the plasma concentrations of these metabolites are generally very low nih.gov.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Source(s) |
| Bioavailability | 60–70% wikipedia.org, ~40% nih.govresearchgate.net | wikipedia.orgnih.govresearchgate.net |
| Peak Plasma Concentration (Tmax) | 4–6 hours drugbank.comontosight.aidrugs.com | drugbank.comontosight.aidrugs.com |
| Protein Binding | 73–92% drugbank.comnih.govresearchgate.net, 91% wikipedia.org, 90–95% aapharma.ca | drugbank.comwikipedia.orgnih.govresearchgate.netaapharma.ca |
| Volume of Distribution (Vss) | 10–50 L/kg nih.govresearchgate.netresearchgate.netnih.govnih.gov | nih.govresearchgate.netresearchgate.netnih.govnih.gov |
| Primary Metabolic Enzyme | CYP2D6 (major) drugbank.comontosight.aidrugs.comontosight.ainih.govpharmgkb.orgoup.commedicinesinformation.co.nz | drugbank.comontosight.aidrugs.comontosight.ainih.govpharmgkb.orgoup.commedicinesinformation.co.nz |
| Major Metabolite | 2-hydroxythis compound drugbank.comdrugs.comontosight.aipharmgkb.orgoup.com | drugbank.comdrugs.comontosight.aipharmgkb.orgoup.com |
| Excretion Route | Urine (approx. 70%) drugbank.comfda.gov | drugbank.comfda.gov |
Table 2: this compound Tissue Distribution Ranking (Rat Slices)
| Rank | Organ |
| 1 | Lungs |
| 2 | Brain |
| 3 | Heart |
| 4 | Diaphragm |
| 5 | Kidneys |
| 6 | Skeletal muscles |
| 7 | Adipose tissue |
| 8 | Liver |
Note: The low concentration in the liver may be due to metabolism by cytochrome P-450 enzymes nih.gov.
Formation of Active Metabolites (e.g., 2-hydroxythis compound)
Table 1: Major Metabolites of this compound
| Metabolite | Primary Formation Pathway | Activity | Citation |
| 2-hydroxythis compound | CYP2D6 (major) | Retains some amine reuptake inhibition; potential cardiac depressant activity | drugbank.comnih.govontosight.ai |
| This compound N-glucuronide | Glucuronidation | Facilitates excretion | nih.govontosight.ai |
Genetic Polymorphisms and Oxidative Phenotype Impact on Metabolism
Genetic variations in CYP enzymes, particularly CYP2D6, significantly influence this compound metabolism. drugbank.comontosight.aidrugbank.commedicinesinformation.co.nznih.gov Individuals can be categorized into different "metabolizer phenotypes" (e.g., poor, intermediate, extensive, ultrarapid) based on their genetic makeup, which affects their ability to metabolize drugs like this compound. nih.govmdpi.com Poor metabolizers (PMs) of CYP2D6 exhibit reduced enzyme activity, leading to higher plasma concentrations of this compound and a potential increase in the risk of adverse effects. drugbank.comontosight.aimedicinesinformation.co.nzmdpi.com Conversely, ultra-rapid metabolizers may have lower plasma concentrations, potentially leading to reduced efficacy. ontosight.aimedicinesinformation.co.nz The 2-hydroxylation pathway of this compound is under genetic control, highlighting the importance of these polymorphisms. drugbank.com While CYP1A2 also plays a role, the impact of its genetic polymorphisms on this compound metabolism is less extensively detailed compared to CYP2D6 in the provided literature. researchgate.net
Elimination and Excretion Studies
This compound and its metabolites are primarily eliminated from the body through renal excretion.
Renal Excretion
Approximately 70% of this compound is excreted in the urine. drugbank.comfda.gov Studies have shown that the rate of renal excretion of unchanged this compound can be significantly influenced by urinary pH; increasing urinary pH leads to a dramatic decrease in the excretion of the unchanged drug. nih.gov Less than 5% of imipramine (B1671792), and by extension this compound, is excreted unchanged in the urine, with the majority being excreted as metabolites. oup.comoup.compharmgkb.org
Half-Life Variability
This compound exhibits a wide inter-individual variability in its elimination half-life, with reported ranges spanning from 7 to over 60 hours. drugbank.comoup.comoup.comwikipedia.org This broad range is largely attributed to variations in hepatic metabolism, particularly related to CYP enzyme activity and genetic polymorphisms. drugbank.comoup.comoup.com The half-life of the active metabolite, 2-hydroxythis compound, also varies. nih.gov
Table 2: this compound Elimination Half-Life
| Parameter | Range (Hours) | Notes | Citation |
| This compound | 7 - 60+ | Wide inter-individual variability due to hepatic metabolism variations. | drugbank.comoup.comoup.com |
| 2-hydroxythis compound | Not specified | Metabolite half-life also shows variability. | nih.gov |
Non-Linear Pharmacokinetics at Higher Plasma Concentrations
This compound can exhibit non-linear pharmacokinetics, particularly at higher plasma concentrations. drugbank.commedicinesinformation.co.nznih.govnih.govresearchgate.net This phenomenon suggests that metabolic pathways may become saturated at elevated drug levels. nih.govresearchgate.net Studies indicate that in a significant portion of the population (at least one-third), non-linear changes in this compound pharmacokinetics may be observed when steady-state plasma concentrations exceed approximately 150 µg/L. drugbank.commedicinesinformation.co.nz These non-linear changes are not typically associated with age or sex but are linked to higher ratios of this compound to its active metabolite, 2-hydroxythis compound. drugbank.com The saturation of metabolic pathways at higher concentrations can lead to disproportionate increases in plasma concentrations relative to dose adjustments, necessitating careful monitoring. nih.govnih.gov
Impact of Physiological States on Pharmacokinetics
The pharmacokinetic profile of this compound can be substantially altered in individuals with compromised liver or kidney function. These alterations primarily impact the drug's clearance and systemic exposure, necessitating careful consideration when prescribing to these patient populations.
This compound is predominantly metabolized in the liver, making hepatic function a critical determinant of its pharmacokinetic behavior nih.govdrugbank.com. Impairment of liver function can lead to reduced metabolic capacity, resulting in increased plasma concentrations of this compound and its metabolites.
Studies investigating the impact of hepatic impairment on this compound pharmacokinetics have demonstrated significant changes in exposure. In patients with mild hepatic impairment (classified as Child-Pugh Class A), the maximum plasma concentration (Cmax) of this compound increased by approximately 9%, while the area under the curve (AUC), representing total systemic exposure, increased by about 19% compared to healthy individuals fda.gov.
More pronounced effects were observed in patients with moderate hepatic impairment (Child-Pugh Class B). In this group, the Cmax of this compound saw a substantial increase of approximately 175%, and the AUC increased by roughly 65% relative to healthy controls fda.gov. These findings highlight a dose-dependent relationship between the severity of hepatic impairment and the systemic exposure to this compound.
Table 1: Impact of Hepatic Impairment on this compound Pharmacokinetics
| Hepatic Impairment Severity | Cmax Change (%) | AUC Change (%) |
| Mild (Child-Pugh A) | +9 | +19 |
| Moderate (Child-Pugh B) | +175 | +65 |
Data derived from studies in patients with hepatic impairment compared to healthy subjects fda.gov.
The renal elimination of this compound and its active metabolite, 2-hydroxythis compound, means that compromised kidney function can lead to reduced drug clearance and potential accumulation drugbank.commedicinesinformation.co.nz. Consequently, dose adjustments are often required in patients with renal impairment.
Research indicates a graded increase in this compound exposure with increasing severity of renal impairment. In individuals with mild renal impairment, the AUC of this compound increased by approximately 31%, with a minor increase in Cmax of about 6% compared to healthy subjects fda.gov.
With moderate renal impairment, the impact on this compound exposure became more significant. The AUC increased by approximately 66%, and the Cmax rose by about 23% fda.gov. In cases of severe renal impairment, the systemic exposure, as measured by AUC, saw a substantial increase of about 118%, accompanied by a 92% rise in Cmax fda.gov. These findings underscore the critical need for careful dose selection and monitoring in patients with compromised renal function. Furthermore, the elderly population, often experiencing age-related declines in renal function, may exhibit altered this compound pharmacokinetics, with a potential increase in the ratio of the metabolite 2-hydroxythis compound to the parent drug due to decreased renal elimination fda.gov.
Table 2: Impact of Renal Impairment on this compound Pharmacokinetics
| Renal Impairment Severity | Cmax Change (%) | AUC Change (%) |
| Mild | +6 | +31 |
| Moderate | +23 | +66 |
| Severe | +92 | +118 |
Data derived from studies in patients with renal impairment compared to healthy subjects fda.gov.
Preclinical Research Models and Findings
Investigation of Sex-Dependent Differences in Preclinical Efficacy
Preclinical studies have begun to address the long-standing observation of sex differences in the prevalence and presentation of depression, and consequently, in the efficacy of antidepressant treatments. Research utilizing rodent models has compared the antidepressant-like effects of desipramine between male and female subjects.
Studies employing the forced-swim test (FST) have generally indicated that this compound elicits similar antidepressant-like behavioral responses in both male and female rats. Specifically, this compound administration has been shown to decrease immobility time and increase climbing behavior in both sexes, suggesting comparable efficacy in alleviating depressive-like symptoms at the behavioral level nih.govresearchgate.networld-wide.orgx-mol.netnih.gov. For instance, effective doses of 10 and 20 mg/kg demonstrated effects lasting up to one day post-treatment in both male and female Sprague-Dawley rats nih.govworld-wide.orgnih.gov.
However, beneath these behavioral similarities, sex-specific differences have emerged at the molecular level, particularly within the hippocampus. While this compound did not alter cell proliferation in either sex, it was observed to regulate certain neuroplasticity markers exclusively in male rats. These markers, including FADD, Cdk-5, and p25, suggested potential neuroprotective actions in males that were not observed in females, hinting at distinct underlying molecular mechanisms mediating the therapeutic response in each sex nih.govresearchgate.networld-wide.orgx-mol.netnih.gov.
Pharmacokinetic analyses have also suggested sex-related variations. Women tend to exhibit higher plasma levels of tricyclic antidepressants, including this compound, compared to men. This is attributed to differences in drug metabolism, potentially involving lower P-gp activity at absorption and reduced activity of CYP1A2 and CYP2C19 enzymes in females mdpi.comtandfonline.com. Furthermore, this compound, as a metabolite of imipramine (B1671792), shows differential distribution in kidney tissues between sexes, with higher concentrations observed in the medulla of male kidneys compared to females mdpi.com. Studies also indicate that testosterone (B1683101) may play a role in this compound's antidepressant action, as its removal in male rats blocked the antidepressant effect, which was then restored by testosterone administration frontiersin.org.
Table 1: Sex-Dependent Differences in this compound's Preclinical Efficacy
| Model/Test | Sex | This compound Effect on Efficacy | Key Molecular Findings | Citation(s) |
| Forced Swim Test (FST) | Male | Similar antidepressant-like effects | Regulated FADD, Cdk-5, p25 in hippocampus; suggested neuroprotection | nih.govresearchgate.networld-wide.orgx-mol.netnih.gov |
| Forced Swim Test (FST) | Female | Similar antidepressant-like effects | No changes in FADD, Cdk-5, p25 in hippocampus | nih.govresearchgate.networld-wide.orgx-mol.netnih.gov |
| Pharmacokinetics | Female | Higher plasma levels of TCAs (e.g., this compound) | Lower P-gp activity; reduced CYP1A2/CYP2C19 activity | mdpi.comtandfonline.com |
| Pharmacokinetics | Male | Lower plasma levels of TCAs | - | mdpi.comtandfonline.com |
| Kidney Distribution | Female | Lower distribution of this compound in medulla | - | mdpi.com |
| Kidney Distribution | Male | Higher distribution of this compound in medulla | - | mdpi.com |
| Hormone Interaction | Male | Antidepressant effect restored by testosterone after orchiectomy | Suggests a role for testosterone in male antidepressant action | frontiersin.org |
Preclinical Studies in Other Disease Models (e.g., Cancer, Pain)
Beyond its primary indication, this compound has been investigated in preclinical models for its effects on pain and cancer.
Pain Models
This compound has demonstrated significant analgesic properties in various preclinical models of neuropathic pain. Studies utilizing models such as chronic constriction injury (CCI) and selective spinal nerve ligation (SNL) have consistently shown that this compound can effectively reduce mechanical allodynia and hyperalgesia researchgate.netresearchgate.netmdpi.comnih.govfrontiersin.orgcambridge.org. These effects are attributed to its action as a noradrenaline reuptake inhibitor, which enhances descending noradrenergic inhibitory pathways in the spinal cord mdpi.com. Research suggests that this compound's analgesic effects in neuropathic pain are mediated, in part, by β2-adrenergic receptors frontiersin.org. While this compound effectively reduces pain hypersensitivity, it has also been noted to impede the reduction of the affective dimension of pain, suggesting a differential impact on sensory versus emotional components of pain researchgate.netnih.gov. Furthermore, the timing of this compound administration in relation to the onset of neuropathic pain appears critical, influencing its emotional consequences nih.gov. Chronic this compound treatment has also been associated with increased activation in specific brain regions, including the insular cortex, which is implicated in pain processing researchgate.net.
Table 2: this compound's Effects in Preclinical Pain Models
| Model/Condition | This compound Effect | Mechanism/Notes | Citation(s) |
| Neuropathic Pain (e.g., CCI, SNL) | Reduces mechanical allodynia and pain hypersensitivity | Inhibits noradrenaline reuptake, enhances descending inhibitory systems, involves β2-ARs | researchgate.netresearchgate.netmdpi.comnih.govfrontiersin.orgcambridge.org |
| Neuropathic Pain | Reduces pain hypersensitivity; impedes reduction of affective pain dimension | Suggests differential impact on sensory vs. affective pain components | researchgate.netnih.gov |
| Neuropathic Pain | Increases activation of brain regions (e.g., insular cortex) | - | researchgate.net |
| Neuropathic Pain | Onset of treatment critical for emotional consequences | Suggests timing-dependent effects on pain-related emotional processing | nih.gov |
Cancer Models
Preclinical investigations into this compound's role in cancer have yielded varied findings, with some studies indicating pro-tumor effects and others suggesting potential benefits in combination therapies. In models of colon carcinoma metastasis to the liver, this compound administration in male mice was found to increase the number and volume of tumor foci. This effect was correlated with alterations in immune responses, specifically an increase in interleukin-10 (IL-10) production and a decrease in interleukin-1β (IL-1β) and interferon-γ (IFN-γ) by splenocytes, along with inhibited splenocyte proliferation frontiersin.org. Other studies have reported that this compound increased the incidence of induced colon tumors in rats psychiatrist.com and was associated with increased breast cancer risk in a retrospective clinical study nih.gov. In an orthotopic 4T1 breast tumor model, chronic this compound treatment increased tumor growth, which was linked to altered tumor collagen structure and reductions in tumor vascular endothelial growth factor (VEGF), IL-6, and pro-metastatic chemokines nih.gov. Conversely, this compound has also been identified as a compound that can synergize with other agents to induce cancer cell death and has shown efficacy against glioblastoma and small-cell lung cancer in preclinical models embopress.org. Furthermore, a combination strategy involving this compound and CDK4/6 inhibitors has demonstrated synergistic anticancer effects in vitro and reduced tumor size in a xenograft colon tumor model, suggesting a potential role in combination cancer therapy researchgate.net.
Table 3: this compound's Effects in Preclinical Cancer Models
| Model/Condition | This compound Effect | Mechanism/Notes | Citation(s) |
| C26 Colon Carcinoma (Liver Metastasis, Male Mice) | Increased metastasis, tumor foci, and volume | Associated with increased IL-10, decreased IL-1β/IFN-γ, inhibited splenocyte proliferation | frontiersin.org |
| Induced Colon Tumors (Rats) | Increased incidence of tumors | - | psychiatrist.com |
| 4T1 Breast Tumor Model (Orthotopic) | Increased tumor growth | Associated with altered collagen structure, reduced tumor VEGF, IL-6, and pro-metastatic chemokines | nih.gov |
| Glioblastoma / Small-Cell Lung Cancer (Preclinical) | Demonstrated efficacy | - | embopress.org |
| Cancer Cell Lines (e.g., HCT-116) | Synergistic anticancer effects (in combination with CDK4/6 inhibitors) | Reduced tumor size in xenograft model; potential role in combination therapy | embopress.orgresearchgate.net |
Compound Name List:
this compound
Clinical Research and Therapeutic Applications
Major Depressive Disorder (MDD) Research
Desipramine's role in treating MDD has been explored through various clinical studies, examining its effectiveness in different patient populations and treatment scenarios.
Efficacy in Adult Populations
Studies have evaluated this compound's effectiveness in adult populations diagnosed with MDD. One placebo-controlled study on outpatients with mild depression found that significantly more patients improved with this compound compared to placebo, particularly those categorized under the Research Diagnostic Criteria (RDC) for major depressive disorder nih.gov. Another study comparing this compound, alprazolam, and a combination of both in adult outpatients with major depressive disorder showed comparable degrees of improvement across all three treatment groups at the study endpoint nih.gov. Furthermore, a network meta-analysis indicated that this compound, among other TCAs, was effective over placebo in treating depression, with standardized mean differences (SMDs) suggesting a notable effect cambridge.orgcambridge.org.
Comparative Efficacy Studies with Other Antidepressants
This compound has been compared with other antidepressants in clinical trials. In a study comparing reboxetine (B1679249) with this compound and placebo in adult patients with MDD, this compound showed a response rate of 46% compared to 36% with placebo, though this difference was not statistically significant in that particular study. Reboxetine, however, showed a significant advantage over placebo psychiatrist.com. Another comparative study evaluated paroxetine (B1678475) against this compound and placebo in female outpatients with breast cancer and depression. This study found no significant differences in efficacy between paroxetine, this compound, and placebo, though the small sample size was noted as a potential limitation psychiatrist.com. A network meta-analysis comparing various antidepressants indicated that this compound, alongside other TCAs like imipramine (B1671792) and amitriptyline (B1667244), was effective over placebo for depression cambridge.orgcambridge.org.
Neuropathic Pain Research
Beyond its use in depression, this compound has been investigated for its analgesic properties in managing neuropathic pain conditions.
Efficacy in Postherpetic Neuralgia
This compound has also demonstrated efficacy in relieving pain associated with postherpetic neuralgia. A randomized double-blind crossover study involving patients with postherpetic neuralgia found that 12 out of 19 patients who completed both treatments reported at least moderate relief with this compound, compared to only two who reported relief with placebo. Pain relief with this compound was statistically significant from weeks 3 to 6 nih.govresearchgate.net. However, a broader review of this compound for neuropathic pain in adults concluded that while individually studies indicated some benefit compared to placebo, the evidence was of low quality and derived from small, short-duration studies with potential for bias cochrane.orgnih.gov.
Mechanisms of Antinociceptive Effects via Norepinephrine (B1679862) Modulation
This compound's therapeutic benefits in managing pain, particularly neuropathic pain, are largely attributed to its influence on the noradrenergic system. As a potent and relatively selective norepinephrine reuptake inhibitor (NRI), this compound functions by blocking the reuptake of norepinephrine from the neuronal synapse, thereby increasing the concentration of this neurotransmitter in the synaptic cleft nih.govdrugbank.com. This mechanism is thought to enhance noradrenergic neurotransmission wikipedia.orgnih.gov. The analgesic effects are believed to be mediated by the increased norepinephrine levels, which subsequently activate α2-adrenergic receptors in spinal cord neurons jneurosci.org. Research suggests that this compound may also interact with endogenous opioid and endocannabinoid systems, contributing to its antinociceptive properties nih.gov. Furthermore, this compound has been identified as a first-line analgesic for various clinical neuropathic pain conditions nih.gov. Its ability to prevent the development of chemotherapy-induced neuropathic pain has also been linked to its activation of endogenous analgesic systems that operate downstream of norepinephrine reuptake blockade nih.gov.
Attention-Deficit Hyperactivity Disorder (ADHD) Research
This compound has demonstrated mild effectiveness in the treatment of Attention-Deficit Hyperactivity Disorder (ADHD) nih.gov. Its mechanism of action, primarily involving the modulation of norepinephrine, was instrumental in the development of atomoxetine, a selective NRI, for ADHD treatment wikipedia.org. Tricyclic antidepressants (TCAs), with this compound being one of the most studied, have shown evidence of efficacy in managing ADHD symptoms binasss.sa.crnih.gov. For individuals with ADHD who also present with comorbid major depressive disorder, this compound is considered a rational first-line treatment option oup.com.
Efficacy in Children and Adolescents with ADHD
Clinical research has indicated that this compound can offer short-term benefits in improving the core symptoms of ADHD in children and adolescents cochrane.org. Studies have reported improvements in ADHD symptoms as assessed by parents, teachers, and clinicians cochrane.org. For instance, a double-blind, placebo-controlled trial involving children with ADHD reported a robust response rate of 71% in the this compound group compared to 0% in the placebo group medscape.com. On the ADHD Rating Scale, patients treated with this compound showed a 42% decrease from baseline, with equal improvements noted in symptoms of inattention and hyperactivity/impulsivity medscape.com. The drug also demonstrated a significant reduction in tic symptoms by 30% from baseline in this population medscape.com.
| Measure | This compound Group | Placebo Group | Notes |
| Response Rate (Children with ADHD) | 71% | 0% | Double-blind, placebo-controlled trial medscape.com |
| ADHD Rating Scale Change | 42% decrease from baseline | N/A | medscape.com |
| Tic Symptom Reduction | 30% decrease from baseline | N/A | medscape.com |
| Response Rate (Stimulant-Poor Responders) | 68% (much/very much improved) | N/A | In children with ADHD who failed stimulant treatment ingentaconnect.com |
Furthermore, this compound has shown a notable effect size, comparable to stimulants in some instances nih.govoup.com. One review identified that this compound decreases ADHD clinical symptoms and found that in children with ADHD who had previously shown a poor response to stimulants, approximately 68% experienced significant improvement with this compound ingentaconnect.com.
Role in Stimulant-Poor Responders
This compound has been investigated for its utility in treating individuals with ADHD who exhibit a poor response or intolerance to stimulant medications binasss.sa.crnih.govingentaconnect.comnih.gov. It is estimated that between 20% and 50% of adults with ADHD are considered non-responders to stimulants due to insufficient symptom reduction or adverse effects nih.gov. In a study involving 62 children with ADHD who had failed to respond to stimulants, this compound treatment resulted in significant clinical and statistical improvements, with approximately 68% of patients reporting substantial improvement ingentaconnect.com.
Association with Norepinephrine Transporter Selectivity
This compound is recognized for its potent and relatively selective inhibition of the norepinephrine transporter (NET) wikipedia.org. Among tricyclic antidepressants, it exhibits the highest affinity for the NET and is considered the most noradrenergic and selective for this transporter wikipedia.org. This compound selectively blocks NETs with minimal impact on dopamine (B1211576) or serotonin (B10506) transporters researchgate.net. Acutely, it inhibits the NET, leading to reduced norepinephrine uptake and increased extracellular norepinephrine concentrations drugbank.comnih.gov. Chronic administration of this compound can result in the downregulation of NET expression and function, which further enhances noradrenergic neurotransmission nih.gov. Compared to other TCAs, this compound possesses weaker antihistamine and anticholinergic effects wikipedia.org. Its binding site on the NET shares overlap with, but is distinct from, the binding sites of cocaine uq.edu.au.
Off-Label Research Indications
Beyond its approved uses, this compound has been explored for several off-label indications. These include the treatment of bulimia nervosa, irritable bowel syndrome, neuropathic pain, overactive bladder, postherpetic neuralgia, and ADHD nih.gov.
Research into this compound in Oncology (e.g., Small Cell Lung Cancer)
Clinical Trial Outcomes in Neuroendocrine Tumors
A prospective, phase IIa clinical trial was conducted to evaluate the potential repositioning of this compound, a tricyclic antidepressant (TCA), for the treatment of Small Cell Lung Cancer (SCLC) and other high-grade neuroendocrine carcinomas (G3NEC) nih.govnih.govnih.govlarvol.com. This investigation was prompted by bioinformatics approaches that identified potential antitumor effects of TCAs in these aggressive neuroendocrine tumor types, with preclinical models validating these findings nih.gov. The trial aimed to assess the clinical efficacy and tolerability of this compound in patients who had progressed on at least one prior chemotherapy regimen for metastatic SCLC or G3NEC nih.govstanfordhealthcare.org.
The study enrolled a small cohort of six patients, comprising three with SCLC and three with G3NEC, including cases from the lung, rectum, and pancreas nih.govnih.gov. Treatment involved an intrapatient dose escalation strategy, starting at 75 mg nightly and increasing by 75 mg weekly, with a maximum target dose of 450 mg daily nih.govstanfordhealthcare.org.
Clinical Trial Data Summary
The clinical trial results indicated a lack of observed clinical or radiographic benefit from this compound treatment in this patient population. The trial was terminated early due to insufficient efficacy and significant tolerability issues that limited dose escalation.
| Patient | Gender | Age | Number of Prior Treatments | CNS Metastases | Diagnosis | Best Response | PFS (months) | OS (months) |
| 1 | M | 61 | 4 | Y | SCLC | PD | 1.4 | 3.0 |
| 2 | M | 59 | 3 | N | Rectal G3NEC | PD | 1.5 | 5.6 |
| 3 | F | 75 | 1 | N | SCLC | NE | 0.2 | 1.3 |
| 4 | M | 74 | 3 | Y | SCLC | NE | 0.9 | 1.3 |
| 5 | M | 49 | 4 | N | Pancreatic G3NEC | NE | 3.3 | 5.1 |
| 6 | F | 51 | 9 | Y | Lung G3NEC | PD | 1.1 | 2.4 |
PD = Progressive Disease; NE = Not Evaluable for Response. Data derived from Riess et al., 2020 nih.govnih.gov.
Drug Drug Interaction Research
Pharmacokinetic Interactions
Pharmacokinetic interactions involve the effects of co-administered drugs on the absorption, distribution, metabolism, and excretion of Desipramine. The metabolism of this compound, primarily through the cytochrome P450 (CYP) enzyme system, is a major site of such interactions. clinpgx.org this compound is metabolized almost exclusively in the liver, with its clearance being susceptible to changes in enzyme activity. nih.gov It is primarily metabolized by CYP2D6 to its main active metabolite, 2-hydroxythis compound (B23142), with minor contributions from CYP1A2. drugbank.com
Co-administration of this compound with potent inhibitors of CYP2D6 can significantly increase its plasma concentrations, potentially leading to toxicity.
Fluoxetine and Paroxetine (B1678475) : These selective serotonin (B10506) reuptake inhibitors (SSRIs) are potent inhibitors of CYP2D6. nih.gov Studies have shown that co-administration of Fluoxetine can lead to a four-fold increase in peak plasma this compound concentrations. nih.gov Due to the long half-life of Fluoxetine and its active metabolite, norfluoxetine, this interaction can persist for several weeks after Fluoxetine discontinuation. nih.govdrugs.com Paroxetine has demonstrated a similar potency, causing a three-fold increase in plasma this compound concentration. nih.gov One clinical study observed that after 10 days of co-administration, Paroxetine increased the this compound maximum concentration (Cmax) by 358% and the area under the curve (AUC) by 421%. nih.gov
Bupropion : Bupropion and its metabolite, hydroxybupropion, are inhibitors of CYP2D6. drugs.com In a study involving extensive metabolizers of CYP2D6, co-administration of Bupropion resulted in a two-fold increase in the Cmax and a five-fold increase in the AUC of this compound. drugs.com The half-life of this compound was also doubled. drugs.com
Duloxetine : As an inhibitor of CYP2D6, Duloxetine is expected to increase plasma concentrations of this compound. drugs.com
Cimetidine : Cimetidine inhibits the metabolism of this compound. nih.govuiowa.edu Concurrent administration has been shown to cause significant elevations in the plasma levels of both this compound and its metabolite, 2-hydroxythis compound, with mean increases of 51% and 46%, respectively. nih.gov This interaction is particularly noted in rapid, but not slow, hydroxylators of debrisoquin, a marker for CYP2D6 activity. nih.gov
| Inhibitor | Effect on this compound Pharmacokinetics | Reference |
|---|---|---|
| Fluoxetine | ~4-fold increase in peak plasma concentration | nih.gov |
| Paroxetine | ~3-fold increase in plasma concentration; 358% increase in Cmax; 421% increase in AUC | nih.govnih.gov |
| Bupropion | ~2-fold increase in Cmax; ~5-fold increase in AUC; ~2-fold increase in half-life | drugs.com |
| Cimetidine | ~51% increase in plasma levels | nih.gov |
Barbiturates can induce hepatic enzymes, leading to a decrease in the plasma concentrations and therapeutic effects of tricyclic antidepressants like this compound. drugs.comdrugs.com Research has shown that chronic treatment with Phenobarbital, a type of barbiturate, induces the 2-hydroxylation of this compound, a reaction primarily catalyzed by CYP2D6. nih.gov
In a study comparing epileptic patients on chronic Phenobarbital therapy to healthy controls, the patients exhibited:
Lower peak plasma this compound concentrations (74 nmol/L vs. 107 nmol/L). nih.gov
Smaller this compound AUC values (1,943 nmol L-1 h vs. 3,234 nmol L-1 h). nih.gov
Shorter this compound elimination half-lives (15.1 hours vs. 20.6 hours). nih.gov
This interaction suggests that by inducing metabolism, barbiturates can accelerate the clearance of this compound, potentially reducing its efficacy. drugs.comdrugs.com
Research into the variability of imipramine (B1671792) metabolism to this compound has revealed a significant interaction with proton-pump inhibitors (PPIs). A study analyzing urinary excretion data found that patients using PPIs had a significantly lower mean this compound/imipramine metabolic ratio (MR) compared to those not using PPIs (1.12 vs. 1.50). oup.comresearchgate.netoup.com The PPIs noted in the patient medication lists included omeprazole, esomeprazole, pantoprazole, rabeprazole, and lansoprazole. oup.com This finding suggests that PPIs may inhibit the N-demethylation of imipramine to this compound, a process in which CYP2C19 is involved. clinpgx.orgoup.com
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when co-administered drugs have additive or opposing effects at the receptor level. For this compound, these interactions are particularly critical with other centrally acting agents.
A significant and potentially fatal pharmacodynamic interaction can occur when this compound is co-administered with monoamine oxidase inhibitors (MAOIs). nih.gov This combination is generally contraindicated due to the elevated risk of serotonin syndrome. nih.govnih.gov Serotonin syndrome is a state of excessive serotonergic activity in the central nervous system, which can manifest with symptoms like altered mental status, autonomic instability (e.g., hyperthermia), and neuromuscular dysfunction. clevelandclinic.orgmedscape.com
The mechanism involves two different actions on serotonin. nih.gov this compound inhibits the reuptake of serotonin (though it is more potent for norepinephrine), increasing its concentration in the synaptic cleft. drugbank.com MAOIs, on the other hand, prevent the breakdown of serotonin within the presynaptic neuron. nih.gov The concurrent use of both drug classes can lead to a synergistic and dangerous increase in synaptic serotonin levels. medscape.com Due to the irreversible nature of some MAOIs, a washout period of at least 14 days is required between discontinuing an MAOI and starting this compound. nih.govnih.gov
This compound itself possesses anticholinergic properties. drugbank.comdrugs.com When combined with other agents that also have anticholinergic activity, there is a risk of additive effects. nih.gov This can exacerbate side effects and lead to serious complications.
Paralytic Ileus and Hyperthermia : The additive anticholinergic burden can increase the risk of severe constipation, potentially leading to paralytic ileus, a condition where muscle contractions that move food through the intestines are temporarily paralyzed. drugs.com It can also impair the body's ability to regulate temperature, increasing the risk of hyperthermia. drugs.com
Dementia Risk : Recent studies have indicated that the cumulative effect of anticholinergic drugs is associated with an increased risk for dementia. nih.gov Co-administering this compound with other anticholinergics contributes to this cumulative burden. nih.gov
Caution is therefore advised when this compound is used in patients taking other medications with anticholinergic effects, such as certain antihistamines, antiparkinsonian drugs, and other antidepressants. drugs.com
Sympathomimetic Agents and Increased Sympathetic Activity
This compound can significantly interact with sympathomimetic agents, leading to an increase in sympathetic activity. This interaction is primarily pharmacodynamic. This compound, a potent inhibitor of norepinephrine (B1679862) reuptake, increases the concentration of norepinephrine in the synaptic cleft. sctimst.ac.in When administered concurrently with sympathomimetic agents, which also increase adrenergic activity, there is a potential for additive and synergistic effects. drugbank.com
Direct-acting sympathomimetic amines, such as norepinephrine and phenylephrine, rely on uptake into the adrenergic neuron to terminate their action. This compound blocks this uptake mechanism, thereby potentiating the pressor effects of these agents. medsafe.govt.nz Research has shown that pretreatment with this compound can lead to several-fold increases in the cardiovascular effects of norepinephrine. medsafe.govt.nz This can manifest clinically as hypertension, tachycardia, cardiac arrhythmias, and fever. drugbank.com
Indirect-acting sympathomimetic agents, like amphetamines, exert their effects by promoting the release of norepinephrine from adrenergic neurons. The combination of this compound and these agents can also lead to an enhanced adrenergic response. drugbank.com While the primary interaction is pharmacodynamic, a pharmacokinetic interaction is also possible, as many of these compounds are metabolized by the same cytochrome P450 enzymes, such as CYP2D6, potentially leading to increased plasma levels of one or both drugs. drugbank.com
Table 1: Interaction Between this compound and Sympathomimetic Agents
| Interacting Agent Class | Example Agents | Mechanism of Interaction | Potential Clinical Outcome |
|---|---|---|---|
| Direct-Acting Sympathomimetics | Norepinephrine, Epinephrine, Phenylephrine | Inhibition of neuronal reuptake of the sympathomimetic agent by this compound. medsafe.govt.nz | Markedly enhanced pressor response, hypertension, tachycardia, cardiac dysrhythmia. drugbank.commedsafe.govt.nz |
| Indirect-Acting Sympathomimetics | Amphetamines | Additive pharmacodynamic effects due to increased norepinephrine release (sympathomimetic) and reuptake inhibition (this compound). drugbank.com | Increased risk of hypertension, cardiac arrhythmias, tachycardia, and fever. drugbank.com |
| Mixed-Acting Sympathomimetics | Dopamine (B1211576), Ephedrine | Potential for similar interactions as direct and indirect-acting agents, though less well-documented. medsafe.govt.nz | Close cardiovascular monitoring is recommended. medsafe.govt.nz |
CNS Depressants (e.g., Alcohol, Sedatives, Benzodiazepines)
The co-administration of this compound with central nervous system (CNS) depressants can result in additive pharmacodynamic effects, leading to enhanced sedation and impairment of cognitive and motor functions. medicine.comclevelandclinic.org this compound itself can cause drowsiness, and when combined with other substances that depress the CNS, such as alcohol, sedatives, and benzodiazepines, this effect can be significantly potentiated. sctimst.ac.inmedicine.com
Acute alcohol ingestion may inhibit the metabolism of tricyclic antidepressants like this compound, while chronic heavy alcohol use may induce its metabolism. clevelandclinic.org This can lead to unpredictable plasma concentrations of this compound and an increased risk of adverse effects. The combination of this compound and alcohol can severely impair motor skills, making activities such as driving hazardous. clevelandclinic.org
Benzodiazepines, when used with this compound, can increase the risk of CNS depression. sctimst.ac.in One study noted that the concomitant administration of alprazolam with imipramine and this compound resulted in an average increase in the concentrations of the antidepressants by 31% and 20%, respectively, which could contribute to increased CNS side effects. nih.gov
Table 2: Interaction Between this compound and CNS Depressants
| Interacting Agent | Mechanism of Interaction | Potential Clinical Outcome |
|---|---|---|
| Alcohol (Ethanol) | Additive CNS depressant effects. clevelandclinic.org Altered this compound metabolism (acute inhibition, chronic induction). clevelandclinic.org | Increased sedation, impaired coordination, and judgment. clevelandclinic.orggoodrx.com |
| Sedatives/Hypnotics | Additive or synergistic CNS and respiratory depression. medicine.comclevelandclinic.org | Excessive or prolonged sedation, impairment of attention and psychomotor skills. clevelandclinic.org |
| Benzodiazepines | Additive CNS depressant effects. sctimst.ac.in Potential for increased plasma concentrations of this compound. nih.gov | Increased risk of sedation, confusion, and impaired coordination. sctimst.ac.in |
Drugs Prolonging QTc Interval
This compound is associated with a risk of prolonging the QTc interval on an electrocardiogram, which can lead to a potentially fatal ventricular arrhythmia known as Torsades de Pointes (TdP). innovationscns.comdroracle.ai The mechanism behind this effect is believed to be the inhibition of the delayed potassium rectifier current (IKr) in cardiac myocytes, which is crucial for ventricular repolarization. innovationscns.com
The concurrent use of this compound with other medications that also prolong the QTc interval can result in an additive effect, significantly increasing the risk of TdP. droracle.ainih.gov Therefore, co-administration with such drugs is generally contraindicated or requires careful monitoring. nih.gov A number of drug classes are known to have QTc-prolonging potential.
Research indicates that tricyclic antidepressants as a class are associated with QTc prolongation. tg.org.au One study noted that this compound, among other TCAs, confers a possible risk of TdP. innovationscns.com
Table 3: Examples of Drugs with QTc Prolongation Potential Interacting with this compound
| Drug Class | Example Agents |
|---|---|
| Antiarrhythmics | Quinidine, Sotalol, Amiodarone medicine.comdrugs.com |
| Antipsychotics | Thioridazine, Chlorpromazine (B137089), Haloperidol drugs.comnih.gov |
| Antibiotics (Macrolides & Fluoroquinolones) | Erythromycin, Moxifloxacin medicine.comdroracle.ai |
| Antifungals (Azoles) | Ketoconazole nih.gov |
| Other Antidepressants | Citalopram, Escitalopram droracle.ai |
Anti-hypertensive Medications
This compound can interfere with the therapeutic effects of certain anti-hypertensive medications, potentially leading to a loss of blood pressure control. researchgate.net This interaction is particularly significant with adrenergic neuron-blocking agents like guanethidine (B1672426) and centrally acting alpha-2 adrenergic agonists like clonidine.
The mechanism of interaction with guanethidine involves this compound's inhibition of the norepinephrine pump in peripheral adrenergic neurons. researchgate.netdrugs.com Guanethidine requires this pump to be taken up into the neuron to exert its antihypertensive effect. By blocking this uptake, this compound effectively antagonizes the action of guanethidine. researchgate.netgoodrx.com
In the case of clonidine, a double-blind, placebo-controlled study in hypertensive patients demonstrated that the introduction of this compound led to a loss of blood pressure control in four out of five patients. researchgate.netnih.gov The average increase in blood pressure during the this compound period compared to the placebo period was 22/15 mm Hg in the lying position. researchgate.netnih.govnps.org.au
Conversely, due to its own peripheral alpha-1 adrenergic blocking activity, this compound may potentiate the hypotensive effects of other antihypertensive drugs, which can lead to orthostatic hypotension.
Table 4: Interaction Between this compound and Anti-hypertensive Medications
| Interacting Agent | Mechanism of Interaction | Potential Clinical Outcome |
|---|---|---|
| Guanethidine | This compound blocks the neuronal uptake of guanethidine via the norepinephrine pump, preventing it from reaching its site of action. researchgate.netdrugs.com | Antagonism of the antihypertensive effect, leading to increased blood pressure. researchgate.net |
| Clonidine | The precise mechanism is not fully elucidated but is thought to involve this compound's interference with clonidine's central antihypertensive action. researchgate.netnih.gov | Loss of blood pressure control and a significant rise in arterial pressure. researchgate.netnih.gov |
| Other Antihypertensives (e.g., vasodilators, alpha-blockers) | Additive hypotensive effects due to this compound's peripheral alpha-1 adrenergic blocking activity. | Potentiation of hypotension, increased risk of orthostatic hypotension and syncope. |
Tramadol (B15222) and Seizure Risk
Both this compound and tramadol are known to lower the seizure threshold, and their concurrent use can increase the risk of seizures. innovationscns.com This interaction is of significant clinical concern, particularly in patients with a history of epilepsy or other predisposing factors for seizures. researchgate.net
This compound, like other tricyclic antidepressants, can induce seizures, and this risk is generally dose-dependent. Tramadol, a centrally acting analgesic, also carries an independent risk of seizures, which is increased at higher doses. researchgate.net The concomitant administration of these two drugs can have an additive effect on lowering the seizure threshold.
Furthermore, the combination of this compound and tramadol can increase the risk of developing serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. medsafe.govt.nzgoodrx.com Both drugs have serotonergic properties; this compound weakly inhibits serotonin reuptake, and tramadol also inhibits serotonin reuptake. sctimst.ac.in
Table 5: Interaction Between this compound and Tramadol
| Interaction | Mechanism of Interaction | Potential Clinical Outcome |
|---|---|---|
| Increased Seizure Risk | Both drugs independently lower the seizure threshold; additive pharmacodynamic effect. researchgate.net | Increased likelihood of seizures, especially in susceptible individuals. researchgate.net |
| Serotonin Syndrome | Additive serotonergic effects from both drugs (inhibition of serotonin reuptake). medsafe.govt.nzgoodrx.com | Agitation, confusion, rapid heart rate, muscle rigidity, and other symptoms of serotonin syndrome. goodrx.com |
Hormonal Interactions and Metabolism (e.g., Estrogen)
Estrogens can influence the metabolism and effects of this compound. The interaction may be related to the inhibition of hepatic cytochrome P450 enzymes responsible for this compound's metabolism. This compound is primarily metabolized by CYP2D6 and to a lesser extent by CYP1A2. Estrogen is a substrate for and can inhibit CYP1A2, which may alter the plasma levels of drugs like this compound.
Preclinical studies in rats have shown that despite receiving identical doses of this compound, animals that also received hormone treatment had up to twofold higher drug levels, suggesting that hormones can affect the drug's metabolism. Another study indicated that chronic use of oral contraceptives could decrease the metabolism of the related tricyclic antidepressant imipramine, thereby increasing its half-life. This suggests that women taking estrogen-containing medications may require dose adjustments of this compound to compensate for altered metabolism.
The clinical significance of this interaction is still being established, but it may lead to either increased this compound toxicity or, in some cases, reduced therapeutic effects. Estrogens have also been shown to potentiate the antidepressant-like actions of this compound in preclinical models.
Table 6: Interaction Between this compound and Estrogen
| Nature of Interaction | Proposed Mechanism | Potential Clinical Outcome |
|---|---|---|
| Altered Metabolism | Estrogen may inhibit hepatic enzymes (e.g., CYP1A2) involved in this compound metabolism. | Increased plasma concentrations of this compound, potentially leading to toxicity. |
| Pharmacodynamic Interaction | Estrogens may potentiate the therapeutic effects of this compound. | Altered antidepressant response. |
Desipramine Research in Special Populations
Pediatric and Adolescent Research
Research into the use of desipramine in children and adolescents has uncovered significant concerns regarding its efficacy and safety, alongside investigations into its use for specific conditions.
Controlled clinical trials have not demonstrated that tricyclic antidepressants, including this compound, are superior to placebo for treating depression in children and adolescents aap.org. One fixed-dose, placebo-controlled trial involving 60 adolescents with major depressive disorder found no significant differences in treatment outcome between the this compound and placebo groups after six weeks nih.gov.
Significant safety concerns accompany the use of this compound in this population. Antidepressants, as a class, are associated with an increased risk of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults in short-term studies of major depressive disorder and other psychiatric conditions aap.orgfda.govdrugs.com. Regulatory bodies have issued warnings regarding this risk, advising that patients be closely monitored for clinical worsening, suicidality, or unusual changes in behavior, particularly during the initial months of therapy or following dose adjustments fda.govdrugs.com. Due to these risks, this compound is not approved for use in pediatric patients for depression and is not recommended as a first-line therapeutic option aap.orgfda.govdrugs.com.
This compound has been studied for conditions other than depression in pediatric populations. Research has explored its use in treating enuresis (involuntary urination) nih.govtestcatalog.org. Studies involving the related tricyclic antidepressant imipramine (B1671792), of which this compound is the principal active metabolite, have shown effectiveness in reducing the frequency of bedwetting, though relapse rates can be high after discontinuation hres.camedscape.com.
This compound has also shown some efficacy for children with attention deficit hyperactivity disorder (ADHD) nih.gov. In a controlled study of 12 children with ADHD, clinical improvement was noted with this compound treatment nih.gov. This research also identified neuropsychological effects, including an improvement in long-term verbal memory, an effect it shares with psychostimulants, and a slight decline in motor performance nih.gov. Further research has investigated the use of the related compound imipramine in children with both ADHD and enuresis, finding that successful treatment of enuresis was associated with improvements in ADHD symptoms e-cep.org.
A critical area of research involves reports of sudden death in children and adolescents treated with this compound fda.govnih.govresearchgate.net. An analysis of data from the American Association of Poison Control Centers from 1983 to 2002 compared the case fatality rate (CFR) of this compound with other tricyclic antidepressants following ingestion. The study found that the CFR for this compound was significantly higher than for amitriptyline (B1667244), doxepin, imipramine, and nortriptyline in both children younger than 6 and in older children and adolescents nih.govresearchgate.net.
Comparison of Case Fatality Rate (CFR) of Tricyclic Antidepressants in Children and Adolescents (1983-2002)
Data from an analysis of the American Association of Poison Control Centers Toxic Exposure Surveillance System.
| Compound | Fatalities (<6 years) | Fatalities (6-19 years) | Comparative CFR Increase vs. This compound |
|---|---|---|---|
| This compound | 10 | 56 | - |
| Amitriptyline | 7 | 30 | 7- to 8-fold lower |
| Doxepin | 3 | 16 | 4-fold lower |
| Imipramine | 3 | 31 | 6- to 12-fold lower |
| Nortriptyline | 1 | 11 | 7- to 10-fold lower |
Another study evaluated four cases of sudden death in children 12 years or younger that occurred between 1986 and 1992 during this compound treatment nih.gov. While the analysis found the statistical evidence for a causal association to be weak, the authors concluded that the possibility of such a link, even if remote, underscores the importance of carefully assessing risks and benefits when considering this compound for pediatric patients nih.gov. These findings have led to strong recommendations to avoid this compound in pediatric patients due to the risk of sudden cardiac death aap.org.
Research indicates that monitoring the plasma concentrations of tricyclic antidepressants is beneficial in pediatric patients nih.gov. Studies have shown that there can be a poor correlation between the oral daily dose and the resulting plasma concentration of the drug nih.gov.
In the treatment of enuresis with the related compound clomipramine, the incidence of side effects was clearly related to the plasma concentrations of the parent drug nih.gov. A therapeutic effect was observed at specific plasma concentrations (20–60 ng/ml), while levels lower or higher were associated with a lack of efficacy or adverse effects nih.gov. For this compound, the generally accepted therapeutic range for optimal response in adults is between 100 to 300 ng/mL testcatalog.org. Monitoring serum levels can aid in individualizing treatment to achieve a favorable response while minimizing side effects and evaluating patient compliance testcatalog.orgnih.gov.
Geriatric Research
Elderly patients may exhibit increased sensitivity to certain pharmacological effects of this compound. They are more likely to experience confusional states, disorientation, and delusions fda.govhres.ca. There is also a higher likelihood of falling episodes in this population mayoclinic.org. Cardiovascular effects, such as electrocardiogram (ECG) changes and postural hypotension, have been observed more frequently in elderly patients hres.ca.
However, research into therapeutic response suggests a more complex picture than simple increased sensitivity. One study of depressed patients over 75 years of age found that at comparable doses, their steady-state plasma concentrations of this compound did not differ from those of younger patients semanticscholar.orgnih.gov. The rate of serious adverse reactions was also similar to that observed in younger patient groups semanticscholar.orgnih.gov. Furthermore, the study noted a low response rate even at plasma levels considered adequate, suggesting a potential "resistance" to treatment in this very old population rather than increased sensitivity semanticscholar.orgnih.gov. Another study in melancholic patients over the age of 60 found that they did not respond to lower plasma concentrations of this compound and that the therapeutic levels required for a response were similar to those for younger patients nih.gov.
Research in Patients with Comorbid Conditions
Cardiovascular Disease (e.g., Post-myocardial Infarction, Arrhythmias, Conduction Defects)
The use of this compound in patients with cardiovascular disease requires extreme caution due to the risk of fluctuations in blood pressure, arrhythmias, conduction defects, tachycardia, myocardial infarction, and stroke. nih.gov this compound is contraindicated during the acute recovery period following a myocardial infarction. nih.gov The FDA has issued warnings advising extreme caution when prescribing this compound to patients with a family history of sudden death, cardiac dysrhythmias, or cardiac conduction disturbances. medscape.commedscape.commdedge.com
Research has shown that tricyclic antidepressants can depress human myocardial function in a dose-dependent manner, independent of their effects on the cardiac conduction system. nih.gov A study on human atrial tissue demonstrated that this compound decreased the developed force of the myocardium at various concentrations. nih.gov
| Cardiovascular Condition | Key Research Findings and Considerations with this compound |
| Post-myocardial Infarction | Contraindicated in the acute recovery period. nih.gov |
| Arrhythmias | Increased risk of arrhythmias. medscape.commedscape.comnih.gov this compound is considered to have a known or possible risk of torsades de pointes and should be avoided in patients with arrhythmia. researchgate.net |
| Conduction Defects | Can cause prolongation of PR, QRS, and QTc intervals, indicating effects on cardiac conduction. nih.govnih.gov |
Seizure Disorders
This compound has been shown to lower the seizure threshold, and therefore should be used with caution in patients with a history of seizure disorders. nih.gov The risk of seizures is a dose-dependent adverse effect of psychotropic drugs, including tricyclic antidepressants. nih.gov In cases of overdose, the risk of seizures increases significantly. nih.gov Some reports indicate that seizures may precede cardiac dysrhythmias and death in some patients. medscape.commedscape.com
While most commonly used antidepressants are considered to have a low risk of inducing seizures at therapeutic doses, caution is still advised. nih.govsgul.ac.uk For patients with a known seizure disorder, a careful evaluation of the risk-benefit ratio is necessary before initiating treatment with this compound.
Thyroid Disease and Cardiovascular Toxicity
This compound and other tricyclic antidepressants (TCAs) should be used with caution in individuals with hyperthyroidism or those receiving thyroid medication. drugs.comhres.ca The primary concern is the increased risk of developing cardiac arrhythmias. drugs.comhres.ca The cardiovascular system of hyperthyroid patients is already in a state of heightened sensitivity, and the addition of a TCA like this compound can further potentiate the risk of adverse cardiac events. drugs.com
Tricyclic antidepressants, including this compound, have been associated with a range of cardiovascular side effects even at therapeutic doses. These can include increased heart rate, orthostatic hypotension, and abnormalities in cardiac conduction. nih.gov In patients with pre-existing cardiovascular disease or hyperthyroidism, the risk of more severe complications such as tachycardia, arrhythmias, heart block, myocardial infarction, and stroke is heightened. drugs.com Therefore, TCAs are generally avoided during the acute recovery period following a myocardial infarction. drugs.comhres.ca
Key Research Findings on this compound, Thyroid Disease, and Cardiovascular Toxicity:
| Population | Key Finding | Implication |
| Hyperthyroid patients | Increased risk of cardiac arrhythmias when treated with TCAs. drugs.comhres.ca | Cautious use and close monitoring are essential. |
| Patients on thyroid medication | Potential for cardiovascular toxicity, including arrhythmias. drugs.comhres.ca | Careful consideration of risks and benefits is required. |
| Patients with cardiovascular disease | TCAs may cause fluctuations in blood pressure, arrhythmias, and other serious cardiac events. drugs.com | Extreme caution is warranted; gradual dose titration may be recommended. drugs.com |
| Post-myocardial infarction | TCAs are contraindicated in the acute recovery phase. drugs.comhres.ca | Avoidance of this compound is recommended. |
Glaucoma (Narrow-Angle) and Urinary Retention
Due to its anticholinergic properties, this compound should be administered with caution in individuals with a history of urinary retention or narrow-angle glaucoma. drugs.comhres.ca The anticholinergic effects of the drug can exacerbate these conditions. drugs.comnih.gov
In patients with narrow-angle glaucoma, the mydriatic (pupil-dilating) effect of tricyclic antidepressants can potentially narrow the eye's angle, leading to increased intraocular pressure and precipitating an acute glaucoma attack. drugs.comnih.gov Therefore, for patients with anatomically narrow angles or a history of glaucoma, this compound should be used with caution, and intraocular pressure should be monitored. drugs.com It is recommended that glaucoma be treated and under control before initiating therapy with TCAs. drugs.com
Similarly, the anticholinergic action of this compound can lead to or worsen urinary retention by decreasing bladder contractility. drugs.comdrugbank.com This is a significant concern for patients with conditions such as benign prostatic hyperplasia, who are already predisposed to urinary retention. wikipedia.org
Summary of this compound's Anticholinergic Effects on Glaucoma and Urinary Retention:
| Condition | Mechanism of Action | Potential Consequence |
| Narrow-Angle Glaucoma | Mydriasis (pupil dilation) leading to narrowing of the eye angle. drugs.com | Increased intraocular pressure, potential for an acute glaucoma attack. drugs.comnih.gov |
| Urinary Retention | Decreased bladder contractility due to anticholinergic effects. drugbank.com | Worsening or induction of urinary retention. drugs.comdrugbank.com |
Bipolar Disorder and Induction of Hypomania/Mania
The use of antidepressants, including this compound, in individuals with bipolar disorder carries a risk of inducing a switch from depression to hypomania or mania. drugs.comdrugbank.com This is a significant concern, and monotherapy with antidepressants is generally avoided in patients with bipolar disorder. medicine.com
Patients presenting with depressive symptoms should be carefully screened for bipolar disorder, including a detailed family history of suicide, bipolar disorder, and depression, before initiating treatment with an antidepressant. medicine.commayoclinic.org While some studies suggest that mood stabilizers may offer a protective effect against antidepressant-induced mania, the evidence is not conclusive. nih.gov
The mechanism by which antidepressants may trigger mania is thought to be related to their effects on neurotransmitter systems, such as increasing the levels of norepinephrine (B1679862) and serotonin (B10506) in the brain. webmd.commeded101.com
Key Considerations for this compound Use in Bipolar Disorder:
| Factor | Observation | Clinical Implication |
| Risk of Manic Switch | Antidepressants can trigger hypomanic or manic episodes in patients with bipolar disorder. drugs.combphope.com | Careful screening for bipolar disorder is crucial before prescribing. medicine.com |
| Monotherapy | Antidepressant monotherapy is not recommended for bipolar depression. medicine.com | Combination with a mood stabilizer is often the preferred approach. |
| Patient Monitoring | Close monitoring for signs of mania or hypomania is essential. meded101.com | Patients and their families should be educated on the symptoms of mania. |
Schizophrenia and Psychosis Exacerbation
Tricyclic antidepressants like this compound may aggravate symptoms of psychosis in individuals with schizophrenia, particularly those with paranoid symptomatology. drugs.com The use of this compound in this population should be approached with caution, as it can lead to an activation or exacerbation of psychotic symptoms. drugs.com In some cases, a reduction in the dosage of the antidepressant may be necessary to manage these effects. drugs.com
The potential for psychosis exacerbation is a recognized risk with several antidepressant medications. drugs.com The underlying mechanism is not fully understood but may involve the complex interplay of various neurotransmitter systems in the brain that are affected by both the illness and the medication.
Diabetes and Blood Glucose Regulation
The use of tricyclic antidepressants, including this compound, has been associated with alterations in blood glucose regulation, posing a potential risk for individuals with diabetes. mayoclinic.orgresearchgate.net Evidence suggests that TCAs can elevate blood glucose levels and inhibit insulin secretion. researchgate.netnih.gov
Case reports have documented instances of both hyperglycemia and hypoglycemia following the initiation of various antidepressant therapies. nih.gov For patients with diabetes, any changes in blood sugar control can have significant health implications. Therefore, it is important for healthcare providers to be aware of the potential for glucose dysregulation when prescribing this compound to diabetic patients. drugs.com Close monitoring of blood glucose levels is recommended, especially during the initial phase of treatment. nih.gov
One study investigating the effects of this compound found that it dose-dependently inhibited insulin secretion and elevated blood glucose levels in mice. nih.gov
Osteoporosis Risk and Serotonin Receptor Link
Research has indicated an increased risk of osteoporotic fractures associated with the use of all classes of antidepressants, including this compound. nih.gov The proposed mechanism involves the influence of these medications on bone metabolism through serotonin receptors. nih.gov
Osteoblasts, osteocytes, and osteoclasts—the primary cells involved in bone formation and resorption—all possess serotonin receptors. nih.govpsychrights.org This suggests a direct link between the neuroendocrine system and bone health. nih.gov Alterations in serotonin signaling, which can be induced by antidepressants that affect serotonin reuptake, may disrupt the balance of bone remodeling, potentially leading to bone loss and an increased risk of fractures. columbiapsychiatry.orgnih.gov
While some studies have linked selective serotonin reuptake inhibitors (SSRIs) to accelerated bone loss, the effects of TCAs like this compound on bone metabolism are still being investigated. columbiapsychiatry.orgmdedge.com One study suggested that a substance that is both a serotonin and noradrenaline-reuptake inhibitor, like this compound, did not have the same deleterious effect on bone microarchitecture as SSRIs, hinting at a potentially beneficial role of noradrenaline-reuptake inhibition. psychrights.org
Chronic Alcoholism and Clearance Changes
Chronic alcoholism can impact the metabolism and clearance of this compound. drugs.com Tricyclic antidepressants are primarily metabolized in the liver, and chronic alcohol use can lead to changes in liver function. drugs.com This can potentially alter the rate at which this compound is broken down and eliminated from the body, leading to either higher or lower than expected plasma concentrations. drugs.comdroracle.ai
The interaction between this compound and alcohol also includes an enhanced response to alcohol. drugs.com In individuals who consume excessive amounts of alcohol, this potentiation can increase the dangers associated with overdose or suicide attempts. drugs.com
A preliminary study on the use of this compound in recently abstinent alcoholics found a trend for subjects taking this compound to maintain sobriety for a longer duration compared to those on placebo. nih.gov Animal studies have also suggested that this compound can block alcohol-induced anxiety and depressive-like behaviors. nih.gov Furthermore, research in rats has indicated that some tricyclic antidepressants, including this compound, can reduce voluntary ethanol intake. researchgate.net Long-term use of drugs and alcohol can suppress the production of neurotransmitters, and this compound may help by increasing the amount of these chemicals in the brain. americanaddictioncenters.org
Adverse Event Mechanisms and Management Research
Anticholinergic Mechanism-Related Effects
Desipramine's blockade of muscarinic acetylcholine (B1216132) receptors is responsible for its anticholinergic side effects. drugbank.comontosight.aiccjm.org These effects, while generally less pronounced than with some other tricyclic antidepressants like amitriptyline (B1667244), can still be significant. cambridge.orgwikipedia.org Common manifestations include:
Dry Mouth: A frequent and often bothersome side effect. cambridge.orgnih.gov
Constipation: A common gastrointestinal issue. cambridge.orgnih.gov
Urinary Retention: Difficulty in emptying the bladder can occur. cambridge.orgnih.gov
Blurred Vision: A direct consequence of the drug's effect on the eye muscles. cambridge.orgnih.gov
Cognitive Impairment and Delirium: Particularly in older adults, this compound can cause confusion, memory problems, and a state of delirium. nih.govdrugs.comdroracle.ai
| Adverse Effect | Description | Citations |
|---|---|---|
| Dry Mouth | Reduced saliva production leading to a sensation of dryness in the mouth. | cambridge.orgnih.gov |
| Constipation | Decreased frequency of bowel movements or difficulty in passing stools. | cambridge.orgnih.gov |
| Urinary Retention | Inability to completely or partially empty the bladder. | cambridge.orgnih.gov |
| Blurred Vision | Loss of sharpness of eyesight, making objects appear out of focus. | cambridge.orgnih.gov |
| Cognitive Impairment | Difficulties with memory, learning, concentration, and decision-making. | nih.govdrugs.comdroracle.ai |
| Delirium | An acute state of confusion, often with fluctuating levels of consciousness. | nih.govdrugs.comdroracle.ai |
Research on Dementia Risk
Recent studies have highlighted a potential link between the long-term use of drugs with strong anticholinergic properties, including this compound, and an increased risk of dementia in older adults. nih.govmdpi.comkcl.ac.uk The mechanism is thought to involve the blockade of muscarinic acetylcholine receptors in the brain, which are crucial for cognitive function. mdpi.com The 2019 American Geriatrics Society Beers Criteria recommends against the use of drugs with strong anticholinergic properties, such as this compound, in older adults with dementia or cognitive impairment. mdpi.com
Adrenergic Receptor-Related Effects
This compound's interaction with adrenergic receptors, particularly alpha-1 adrenergic receptors, can lead to cardiovascular side effects. drugbank.comcambridge.org Blockade of these receptors is the primary mechanism behind:
Orthostatic Hypotension: A drop in blood pressure upon standing, which can cause dizziness and fainting. This is a common reason for discontinuing the drug. wikipedia.orgnih.gov
Tachycardia: An increased heart rate. cambridge.orgnih.gov
While this compound may have a lower risk of causing orthostatic hypotension compared to some other tricyclic antidepressants, it can still be a significant issue. wikipedia.org
Antihistamine Mechanism-Related Effects
This compound also blocks histamine (B1213489) H1 receptors, although to a lesser extent than some other tricyclics. drugbank.comwikipedia.org This antihistaminic activity is associated with:
Sedation: Drowsiness is a common side effect. drugbank.comcambridge.org However, this compound is generally considered less sedating and can even be activating for some individuals, potentially causing insomnia. wikipedia.org
Weight Gain: An increase in appetite and subsequent weight gain can occur. drugbank.comcambridge.org
Cardiotoxicity Research
The cardiotoxic potential of this compound is a significant concern, particularly in cases of overdose. drugbank.com
QTc Prolongation and Cardiac Arrhythmias
This compound can prolong the QTc interval on an electrocardiogram (ECG), which is a measure of the time it takes for the heart's ventricles to repolarize after a contraction. cambridge.orgnih.gov This prolongation can increase the risk of serious and potentially fatal cardiac arrhythmias, including Torsades de Pointes (TdP). nih.govaerjournal.comoup.com The mechanism is believed to involve the blockade of cardiac sodium and potassium channels. nih.govnih.gov
Myocardial Infarction and Stroke Reports
There have been reports of myocardial infarction (heart attack) and stroke associated with the use of tricyclic antidepressants like this compound. cambridge.orgdrugs.comaapharma.cafda.govhres.camedworksmedia.comfda.gov Extreme caution is advised when prescribing this compound to patients with pre-existing cardiovascular disease. drugs.comfda.gov
| Adverse Effect | Mechanism/Description | Citations |
|---|---|---|
| QTc Prolongation | Lengthening of the time for ventricular repolarization, increasing arrhythmia risk. | cambridge.orgnih.gov |
| Cardiac Arrhythmias (e.g., Torsades de Pointes) | Irregular heartbeats that can be life-threatening. | nih.govaerjournal.comoup.com |
| Myocardial Infarction | Heart attack; reports exist for this class of drugs. | cambridge.orgdrugs.comaapharma.cafda.govhres.camedworksmedia.comfda.gov |
| Stroke | Reports exist for this class of drugs. | cambridge.orgdrugs.comaapharma.cafda.govhres.camedworksmedia.comfda.gov |
Compound Names Mentioned in this Article
Acetylcholine
Amitriptyline
Amoxapine
Bupropion
Buspirone
Carbamazepine
Cimetidine
Cisapride
Citalopram
Clomipramine
Clonidine
Clozapine
Cyproheptadine
this compound
Doxepin
Duloxetine
Escitalopram
Fluconazole
Fluoxetine
Fluvoxamine
Gabapentin
Haloperidol
Idazoxan
Levodopa
Linezolid
Lithium
Lofepramine
Loxapine
Maprotiline
Methyldopa
Methylphenidate
Methylene blue
Mirtazapine
Moxifloxacin
Nefazodone
Nortriptyline
Olanzapine
Phenelzine
Phenytoin
Pimozide
Prazosin
Procarbazine
Propranolol
Protriptyline
Quetiapine
Quinidine
Rifampin
Risperidone
Safinamide
Sertraline
Sildenafil
Sotalol
Sparfloxacin
Terodiline
Thioridazine
Tranylcypromine
Trifluoperazine
Trimipramine
Tryptophan
Venlafaxine
Warfarin
Yohimbine
Ziprasidone
Sudden Death Incidences and Associated Research
There have been reports of "acute collapse" and "sudden death" associated with this compound use, particularly in children. hres.cafda.gov One notable case involved an eight-year-old male who had been treated for hyperactivity for two years. fda.gov Following initial reports of three sudden deaths in children being treated with this compound for behavioral disorders, a fourth case was later described. nih.gov These events have raised concerns and prompted research into a possible causal link.
An analysis of data from the American Association of Poison Control Centers Toxic Exposure Surveillance System from 1983 to 2002 compared the case fatality rate (CFR) of this compound with other tricyclic antidepressants in children and adolescents. The study found a significantly higher CFR for this compound in both children younger than 6 years old and in older children and adolescents. researchgate.net Specifically, the CFR for this compound was found to be 7 to 8 times higher than amitriptyline, 4 times higher than doxepin, 6 to 12 times higher than imipramine, and 7 to 10 times higher than nortriptyline. researchgate.net
A study evaluating the association between this compound and the risk for sudden death in children aged 5 to 14 years between 1986 and 1992 found that the number of sudden deaths in this group did not increase despite a significant rise in this compound prescriptions. nih.gov While the evidence for a direct association appeared weak, the researchers concluded that the possibility, however remote, necessitates careful risk-benefit assessment when prescribing this compound to pediatric patients. nih.gov The cardiac long QT syndrome has been proposed as a potential mechanism for these sudden deaths. nih.gov
Role of Hydroxymetabolites in Cardiotoxicity
The metabolites of this compound, particularly its hydroxylated forms, are believed to play a role in its cardiotoxic effects. nih.gov Research suggests that hydroxymetabolites of both imipramine and this compound possess cardiotoxic activity. nih.gov These metabolites can have potent cardiovascular effects, which may be especially relevant in elderly patients and in cases of overdose. nih.gov
The metabolism of tricyclic antidepressants to hydroxy-metabolites is influenced by the activity of the CYP2D6 enzyme. cpicpgx.org Individuals who are CYP2D6 ultrarapid metabolizers may have higher concentrations of these hydroxy-metabolites, potentially increasing their risk for cardiotoxicity. cpicpgx.orgpharmgkb.org Studies have associated plasma concentrations of hydroxy-nortriptyline (a metabolite of another tricyclic antidepressant) with increases in QRS duration and QTc intervals in elderly depressed patients. Similarly, plasma concentrations of this compound and its metabolite, 2-hydroxythis compound (B23142), may predict the prolongation of cardiac conduction in young adults. cpicpgx.org The binding affinity of these hydroxymetabolites to muscarinic receptors is lower than the parent compounds. cpicpgx.org
Neurological Effects
This compound is associated with a range of neurological adverse effects, stemming from its impact on the central nervous system.
Seizure Threshold Lowering, EEG Changes: this compound has been shown to lower the convulsive threshold, necessitating extreme caution in patients with a history of seizure disorders. hres.cahres.ca Seizures have been reported as a potential adverse effect and can precede cardiac dysrhythmias and death in some individuals. fda.gov The drug can also cause alterations in electroencephalogram (EEG) patterns. hres.cafda.gov Among tricyclic antidepressants, this compound is considered to have a higher potential for inducing seizures compared to some others in its class. medlink.com
Extrapyramidal Reactions: Extrapyramidal symptoms are another known neurological side effect of this compound. hres.cafda.gov
Neuroleptic Malignant Syndrome (NMS): Although rare, Neuroleptic Malignant Syndrome (NMS), a life-threatening idiosyncratic reaction, has been reported in patients receiving this compound, even without concurrent neuroleptic therapy. fda.govnih.govneurology.orgnih.gov Symptoms can include very stiff (rigid) muscles, high fever, sweating, confusion, and fast or uneven heartbeats. drugs.commskcc.org This suggests that the syndrome may be caused by a central imbalance between norepinephrine (B1679862) and dopamine (B1211576), and not solely by dopamine depletion. neurology.orgnih.gov
Serotonin (B10506) Syndrome: The concomitant use of this compound with other serotonergic agents can lead to serotonin syndrome, a potentially life-threatening condition. hres.camayoclinic.orghealthline.com Symptoms may include agitation, hallucinations, delirium, coma, autonomic instability (like tachycardia and labile blood pressure), and neuromuscular changes (such as tremor, rigidity, and hyperreflexia). fda.govhealthline.com
Hematologic Effects
This compound has been associated with various hematologic adverse effects, including blood dyscrasias.
Blood Dyscrasias and Agranulocytosis: Bone marrow depression, including agranulocytosis, eosinophilia, purpura, and thrombocytopenia, have been reported with this compound use. hres.ca Agranulocytosis, a severe drop in white blood cells, is a known, though rare, side effect of tricyclic antidepressants as a class. nih.govnih.gov While only a limited number of cases have been reported for the entire class over several decades, the potential for this serious adverse event exists. nih.gov One case report specifically links this compound to agranulocytosis. cambridge.org The primary treatment for drug-induced hematologic disorders is the discontinuation of the suspected medication. mhmedical.com
Hepatic Function Abnormalities and Mechanisms of Liver Injury
This compound can lead to abnormalities in hepatic function, ranging from mild, transient enzyme elevations to, rarely, clinically apparent acute liver injury. nih.gov
Mechanisms of Liver Injury: The precise mechanism of this compound-induced liver injury is not fully understood but is thought to be related to the production of a toxic intermediate during its extensive metabolism in the liver, primarily by the CYP2D6 enzyme. nih.gov In many instances, the features of acute liver injury suggest a hypersensitivity reaction. nih.gov The injury can be hepatocellular, cholestatic, or mixed. psychiatryonline.orgnih.gov
Clinical Presentation: Liver test abnormalities have been observed in patients on tricyclic antidepressants. nih.gov While often mild and transient, rare cases of clinically apparent acute liver injury have been reported with this compound. nih.gov The onset of jaundice typically occurs within 1 to 8 weeks of starting the medication. nih.gov Common features suggesting hypersensitivity include fever, rash, and eosinophilia. nih.gov The acute liver injury is generally self-limited, and fatalities have not been documented in published literature. nih.gov
Suicide Risk Research (Children, Adolescents, Young Adults)
Research has indicated an increased risk of suicidal thinking and behavior in children, adolescents, and young adults treated with antidepressant medications, including this compound.
FDA Boxed Warning: Antidepressants, including this compound, carry a boxed warning from the U.S. Food and Drug Administration (FDA) regarding an increased risk of suicidal thoughts and behaviors in children, adolescents, and young adults (ages 18-24) in short-term studies of major depressive disorder and other psychiatric disorders. fda.govaap.org
Research Findings: Pooled analyses of short-term, placebo-controlled trials of various antidepressants showed an increased risk of suicidality in these younger age groups. fda.gov One analysis found that about 3-4% of youth with depression taking an antidepressant reported suicidal thoughts or actions, compared to 1-2% of those taking a placebo. appi.org However, these short-term studies did not show an increased risk in adults over 24 and indicated a reduced risk in adults aged 65 and older. fda.gov It is important to note that depression itself is associated with an increased risk of suicide. fda.gov
Interactive Data Tables
Neurological Effects of this compound
| Effect | Description | Citations |
| Seizure Threshold Lowering | Can increase the risk of seizures, especially in patients with a history of seizure disorders. | hres.cafda.govhres.camedlink.com |
| EEG Changes | May cause alterations in electroencephalogram patterns. | hres.cafda.gov |
| Extrapyramidal Symptoms | Can induce movement-related side effects. | hres.cafda.gov |
| Neuroleptic Malignant Syndrome | A rare but serious reaction characterized by fever, muscle rigidity, and altered mental status. | fda.govnih.govneurology.orgnih.govdrugs.commskcc.org |
| Serotonin Syndrome | A potentially life-threatening condition caused by an excess of serotonin. | hres.cafda.govmayoclinic.orghealthline.com |
Hematologic and Hepatic Effects of this compound
| System | Effect | Description | Citations |
| Hematologic | Blood Dyscrasias | Can cause disorders of the blood, including agranulocytosis (a severe drop in white blood cells). | hres.canih.govnih.govcambridge.orgmhmedical.com |
| Hepatic | Liver Function Abnormalities | May lead to elevated liver enzymes and, rarely, acute liver injury. | hres.canih.govpsychiatryonline.orgnih.gov |
Advanced Research Topics and Future Directions
Development of Physiologically Based Pharmacokinetic (PBPK) Models for Desipramine
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. For this compound, PBPK models have been instrumental in understanding its complex pharmacokinetic profile.
This compound is characterized by a high volume of distribution, indicating extensive tissue uptake. PBPK models for this compound are being developed and refined to account for its high lipophilicity and tissue binding. These models incorporate physiological parameters such as organ blood flow and tissue composition, alongside drug-specific properties, to simulate its behavior in the body. A key application of these models is to predict drug-drug interactions (DDIs). For instance, PBPK modeling can simulate the impact of co-administered drugs that inhibit or induce cytochrome P450 enzymes, particularly CYP2D6, which is heavily involved in this compound's metabolism. This predictive capability is crucial for anticipating potential adverse effects and optimizing therapeutic regimens.
Furthermore, PBPK models are being extended to special populations, such as pediatrics and individuals with organ impairment. By scaling physiological parameters, these models can forecast this compound's pharmacokinetics in children or patients with liver disease, for whom clinical data may be sparse. This facilitates more informed dosing strategies in these vulnerable groups.
Exploration of this compound as a Prototypical Compound for Drug Development
This compound's well-characterized pharmacokinetic and pharmacodynamic properties have established it as a valuable prototypical compound in drug development and pharmacological research. Its primary use in this context is as a probe substrate for the activity of the CYP2D6 enzyme. nih.gov Because this compound is extensively metabolized by CYP2D6, its clearance can be used to determine an individual's CYP2D6 metabolic phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer). nih.gov
In drug-drug interaction studies, this compound is frequently used to assess the inhibitory or inducing potential of new chemical entities on CYP2D6. nih.gov By co-administering a new drug with this compound and measuring changes in this compound's plasma concentrations, researchers can quantify the extent of the interaction. This is a critical step in the safety evaluation of new drugs.
The table below summarizes the key characteristics of this compound that make it a suitable prototypical compound.
| Characteristic | Relevance in Drug Development |
| Primary Metabolism by CYP2D6 | Allows for the assessment of a new drug's potential to inhibit or induce this key metabolic enzyme. |
| Well-Established Pharmacokinetics | Provides a reliable baseline for evaluating the impact of other medications on its disposition. |
| High Volume of Distribution | Serves as a model for understanding the tissue distribution of other lipophilic drugs. |
| Extensive Clinical Data | Offers a wealth of information for validating and refining pharmacokinetic models. |
Long-Term Outcomes Research and Follow-up Studies
While the short-term efficacy of this compound in treating depression is well-documented, research into its long-term outcomes is crucial for understanding its role in the sustained management of depressive disorders. Follow-up studies have provided important insights into relapse rates and the necessity of maintenance therapy.
Long-term studies have demonstrated that continued treatment with this compound is effective in preventing or delaying the relapse of depression in patients who have responded to acute and continuation therapy. nih.gov In a notable long-term study, patients with chronic depression who remitted on this compound were randomized to continue the medication or switch to a placebo for up to two years. The relapse rate was significantly lower in the group that continued this compound (11%) compared to the placebo group (52%). nih.gov
These findings underscore the importance of maintenance treatment for individuals with chronic or recurrent depression. Future long-term outcomes research will likely focus on more nuanced aspects of recovery, such as functional impairment, quality of life, and cognitive function in patients receiving this compound over extended periods.
Genetic Influences on this compound Response and Adverse Events
The field of pharmacogenetics has shed considerable light on the variability in patient responses to this compound, both in terms of efficacy and adverse effects. The most significant genetic factor influencing this compound's pharmacokinetics is polymorphism in the CYP2D6 gene.
The CYP2D6 gene is highly polymorphic, with different alleles resulting in varying enzyme activity. Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype.
The table below outlines the different CYP2D6 metabolizer phenotypes and their implications for this compound therapy.
| CYP2D6 Phenotype | Genotype Examples | Impact on this compound Metabolism | Clinical Implications |
| Ultrarapid Metabolizer | Gene duplication | Increased metabolism | Lower plasma concentrations, potential lack of efficacy at standard doses. |
| Extensive Metabolizer | Two functional alleles | "Normal" metabolism | Expected response at standard doses. |
| Intermediate Metabolizer | One functional and one reduced-function allele, or two reduced-function alleles | Reduced metabolism | Higher plasma concentrations, increased risk of side effects. |
| Poor Metabolizer | Two non-functional alleles | Significantly reduced metabolism | Markedly higher plasma concentrations, high risk of toxicity. |
Genetic testing for CYP2D6 can help personalize this compound therapy by guiding dose selection and identifying patients at higher risk for adverse events. For poor metabolizers, a significant dose reduction or an alternative antidepressant that is not primarily metabolized by CYP2D6 may be recommended. Conversely, ultrarapid metabolizers may require higher doses to achieve a therapeutic effect.
Neuroimaging Studies to Elucidate Central Nervous System Effects
Neuroimaging techniques, such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI), are powerful tools for investigating the in-vivo effects of this compound on the central nervous system. These studies help to elucidate the neurobiological mechanisms underlying its therapeutic action.
PET studies using radiolabeled tracers have been conducted to examine this compound's interaction with its primary target, the norepinephrine (B1679862) transporter (NET). While radiolabeled this compound itself has been evaluated, it was found to be inferior to other radioligands for imaging brain NET. nih.gov However, research using other tracers has shown that chronic administration of norepinephrine reuptake inhibitors, like this compound, can lead to a reduction in NET binding sites in brain regions such as the hippocampus and cortex. oup.com
Another PET study investigated the effects of this compound treatment on serotonin (B10506) 2 (5-HT2) receptors in depressed patients. The results showed a significant decrease in 5-HT2 receptor binding in several cortical regions following 3 to 4 weeks of treatment. nih.gov This suggests that this compound's therapeutic effects may involve adaptations in the serotonin system, in addition to its primary action on norepinephrine reuptake.
fMRI studies in depression are increasingly being used to assess the efficacy and mechanisms of antidepressant compounds. frontiersin.org While specific fMRI studies focusing solely on this compound are less common, the broader research in this area indicates that successful antidepressant treatment is associated with the normalization of brain activity and connectivity deficits observed in depression. frontiersin.org Future neuroimaging research will likely continue to explore how this compound modulates neural circuits involved in mood regulation and cognitive function.
Investigation of this compound's Role in Neuroinflammation and Immune Modulation
Emerging evidence suggests that neuroinflammation and dysregulation of the immune system may play a role in the pathophysiology of depression. Research is now exploring the potential anti-inflammatory and immunomodulatory effects of antidepressants, including this compound.
Studies in animal models have shown that this compound can induce an anti-inflammatory transcriptional signature in the dorsal root ganglia of nerve-injured animals. nih.gov This suggests a potential mechanism for its analgesic effects in neuropathic pain, which may be independent of its effects on mood.
Furthermore, research has demonstrated that prolonged treatment with this compound can increase the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, in both stressed and non-stressed mice. This effect was observed in T lymphocytes, indicating that this compound can directly influence immune cell function. The upregulation of IL-10 is significant as this cytokine is known to have negative immunoregulatory properties, potentially counteracting the pro-inflammatory state associated with depression.
Combinatorial Therapies and Polypharmacy Research
In clinical practice, patients with depression, particularly those with treatment-resistant forms, may receive more than one psychotropic medication. Research into combinatorial therapies involving this compound aims to identify synergistic effects and improve treatment outcomes.
One area of investigation has been the combination of this compound with selective serotonin reuptake inhibitors (SSRIs). The rationale for this combination is to target both the norepinephrine and serotonin systems more robustly. Some preliminary studies have suggested that this combination may lead to a more rapid antidepressant response.
However, the use of this compound in polypharmacy regimens also raises concerns about drug-drug interactions. As previously mentioned, this compound's metabolism is highly dependent on CYP2D6. Co-administration with drugs that inhibit this enzyme can lead to significantly elevated this compound levels and an increased risk of toxicity. Therefore, careful consideration of potential pharmacokinetic and pharmacodynamic interactions is essential when this compound is used as part of a multi-drug regimen.
Novel Therapeutic Applications and Repositioning Studies
While this compound was initially developed and approved for the treatment of depression, ongoing research has explored its therapeutic potential in a variety of other conditions. This repositioning of an established drug is a critical area of pharmaceutical research, offering the potential for new treatments from existing, well-characterized compounds. Studies have investigated this compound's efficacy in managing neuropathic pain, Attention Deficit Hyperactivity Disorder (ADHD), and Irritable Bowel Syndrome (IBS).
Neuropathic Pain:
This compound has been studied for its analgesic properties, particularly in the context of neuropathic pain, a type of chronic pain caused by nerve damage. nih.govnih.gov The mechanism is thought to involve the modulation of norepinephrine and serotonin pathways in the central nervous system, which play a role in pain perception. pharmacytimes.com Clinical trials have shown that this compound can provide a degree of pain relief in conditions such as diabetic neuropathy and postherpetic neuralgia. nih.govresearchgate.net However, the evidence for its widespread use in neuropathic pain is considered of very low quality, with studies often being small and methodologically flawed. nih.govnih.gov Despite some positive individual study results, a broader consensus on its first-line use for this indication is lacking, especially with the availability of other medications with more robust evidence. nih.govcochranelibrary.com
Attention Deficit Hyperactivity Disorder (ADHD):
The efficacy of this compound in treating ADHD has been another significant area of repositioning research. nih.govnih.gov It is believed to exert its effects in ADHD by increasing the levels of norepinephrine in the brain, a neurotransmitter crucial for attention and impulse control. Several clinical trials have demonstrated that this compound can lead to significant reductions in the core symptoms of ADHD, including inattention, hyperactivity, and impulsivity, in both children and adults. nih.govaafp.org In a six-week, double-blind, placebo-controlled study involving adults with ADHD, 68% of those treated with this compound were considered responders, compared to none in the placebo group. nih.gov Similarly, studies in children and adolescents have shown this compound to be superior to placebo in improving ADHD symptoms. aafp.org Some research also suggests a benefit for individuals with ADHD and co-existing tic disorders. jwatch.org However, concerns about its safety profile have led to recommendations for cautious use, particularly in pediatric populations. nih.gov
Irritable Bowel Syndrome (IBS):
| Condition | Key Research Findings | Supporting Evidence |
|---|---|---|
| Neuropathic Pain | Some studies indicate a reduction in pain intensity compared to placebo, particularly in diabetic neuropathy and postherpetic neuralgia. nih.govresearchgate.net | Evidence is of very low quality due to small study sizes and methodological limitations. nih.gov |
| Attention Deficit Hyperactivity Disorder (ADHD) | Demonstrated significant improvement in core ADHD symptoms (inattention, hyperactivity, impulsivity) in both adults and children compared to placebo. nih.govaafp.org A study in adults showed a 68% response rate. nih.gov | Effective in short-term trials (two to six weeks). aafp.org |
| Irritable Bowel Syndrome (IBS) | In a crossover study, significantly reduced diarrhea, abdominal pain, and stool frequency in diarrhea-predominant IBS. nih.gov | Limited number of studies with small patient populations. tandfonline.com |
Methodological Advances in this compound Research (e.g., Analytical Techniques for Monitoring)
The accurate and sensitive measurement of this compound and its metabolites in biological samples is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. Over the years, significant advancements have been made in the analytical techniques used for this purpose. medmedchem.com
Initially, methods such as immunoassays were employed, but these often lacked the specificity to distinguish between the parent drug and its metabolites. medmedchem.com The advent of chromatographic techniques revolutionized the analysis of tricyclic antidepressants. ijnc.ir
High-Performance Liquid Chromatography (HPLC) has been a cornerstone for this compound analysis for many years. nih.govbenthamdirect.com It offers good sensitivity and selectivity, particularly when coupled with ultraviolet (UV) or diode-array detection (DAD). ijnc.ir Various HPLC methods have been developed and validated for the quantification of this compound in plasma, serum, and urine. medmedchem.com Sample preparation for HPLC analysis often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. medmedchem.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that provides high sensitivity and specificity for this compound determination. medmedchem.com The coupling of gas chromatography with mass spectrometry allows for the definitive identification and quantification of the compound and its metabolites. ijnc.ir
More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or quadrupole-time-of-flight mass spectrometry (Q-TOF-MS) has emerged as a superior method. researchgate.netnih.gov UHPLC offers faster analysis times and higher resolution compared to conventional HPLC. ijnc.ir The use of mass spectrometric detection provides exceptional sensitivity and selectivity, allowing for the measurement of very low concentrations of this compound in small sample volumes. nih.govresearchgate.net A developed UHPLC-Q-TOF-MS method reported a limit of quantification of 5.0 ng/mL for this compound in just 50 µL of mouse serum, with a total analysis time of less than 20 minutes, including sample preparation. nih.gov
Electrochemical sensors represent a newer and developing area for this compound detection. medmedchem.comresearchgate.net These sensors offer the potential for rapid, simple, and cost-effective analysis. researchgate.net Research has explored the use of various modified electrodes to enhance the sensitivity and selectivity of electrochemical detection of this compound. medmedchem.com While promising, this technology is still evolving and requires further development to match the robustness of established chromatographic methods. medmedchem.com
| Analytical Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase, with detection often by UV or DAD. ijnc.ir | Well-established, good sensitivity and selectivity. nih.govbenthamdirect.com | Longer analysis times compared to UHPLC, may require extensive sample preparation. medmedchem.comijnc.ir |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. ijnc.ir | High sensitivity and specificity, provides structural information. medmedchem.com | Requires derivatization for non-volatile compounds, can be complex. ijnc.ir |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | Similar to HPLC but uses smaller particles for faster and more efficient separation, coupled with highly sensitive mass detection. ijnc.irnih.gov | Very high sensitivity and selectivity, rapid analysis, requires small sample volumes. nih.govresearchgate.net | Higher equipment cost. nih.gov |
| Electrochemical Sensors | Measurement of the current or potential change resulting from the electrochemical oxidation or reduction of this compound at an electrode surface. medmedchem.com | Potential for rapid, portable, and low-cost analysis. researchgate.net | Susceptible to interference from other compounds in the biological matrix, still under development for routine use. medmedchem.commedmedchem.com |
Ethical Considerations in this compound Research, particularly in Vulnerable Populations
Research involving this compound, like all psychopharmacological research, is governed by stringent ethical principles to protect the rights and welfare of human participants. ccrps.orgwakehealth.edu Key ethical considerations include informed consent, risk-benefit assessment, and the fair selection of subjects. hhs.gov These considerations are particularly critical when research involves vulnerable populations, who may have a compromised capacity for free and informed consent. hhs.gov
Informed Consent: The cornerstone of ethical research is informed consent, which requires that participants fully understand the nature of the study, its potential risks and benefits, and their right to withdraw at any time without penalty. ccrps.org In this compound research, this is especially important given the potential for side effects and the fact that the research may involve individuals with psychiatric conditions that could affect their decision-making capacity. longdom.orgnih.gov For individuals with cognitive impairments, such as severe depression or dementia, obtaining valid informed consent presents a significant challenge. umbc.edunih.gov In such cases, researchers must implement additional safeguards, which may include assessing the individual's capacity to consent and, if necessary, obtaining consent from a legally authorized representative. longdom.orgumbc.edu The consent process must be ongoing, ensuring that participants continue to agree to participate throughout the study. ccrps.org
Vulnerable Populations: Certain groups are considered particularly vulnerable in the context of clinical research, including children and adolescents, the elderly, individuals with severe mental illness, and those who are economically disadvantaged or institutionalized. hhs.govcambridge.org Research involving this compound in these populations requires a compelling scientific justification and must be designed to minimize risks. nih.gov
Children and Adolescents: Due to their developmental stage, children and adolescents may not be able to fully comprehend the implications of research participation. cambridge.org Research in this population requires parental permission and, when appropriate, the child's assent. umbc.edu Given the known cardiovascular risks associated with tricyclic antidepressants in this age group, the risk-benefit ratio must be carefully evaluated. jwatch.org
Individuals with Severe Mental Illness: Patients with severe depression or other psychiatric disorders may have impaired judgment and be more susceptible to coercion or undue influence. nih.govnih.gov It is crucial to ensure that their participation is truly voluntary and that they are not being enrolled in a study simply due to their availability in a clinical setting. hhs.gov
Cognitively Impaired Individuals: For participants with cognitive impairments that affect their ability to consent, researchers must follow strict protocols. umbc.edunih.gov This may involve using simplified consent forms, providing corrective feedback to ensure understanding, and involving a legally authorized representative in the decision-making process. nih.govresearchgate.net The World Medical Association's Declaration of Helsinki states that research with individuals incapable of giving informed consent should only be conducted if it is likely to benefit them personally or if it entails only minimal risk and burden. wma.net
Risk-Benefit Assessment: Institutional Review Boards (IRBs) play a critical role in evaluating the ethical acceptability of this compound research by conducting a thorough risk-benefit assessment. wakehealth.edunih.gov The potential benefits of the research, both to the individual participant and to society, must outweigh the potential risks. hhs.gov In placebo-controlled trials, there is an ethical obligation to ensure that participants in the placebo group are not subjected to serious or irreversible harm by withholding effective treatment. nih.govethics.gc.ca
The ethical conduct of this compound research demands a continuous and careful balancing of the pursuit of scientific knowledge with the paramount importance of protecting the well-being and autonomy of research participants, especially those who are most vulnerable. cambridge.orgnih.gov
Q & A
Q. Why do some studies report synergistic effects between this compound and SSRIs, while others show antagonism?
- Methodological Answer : Pharmacodynamic interactions depend on serotonergic vs. noradrenergic dominance. Microdialysis in rat prefrontal cortex measures extracellular 5-HT/NE levels post-coadministration. Competitive binding assays (e.g., α2-adrenoreceptor vs. SERT affinity) and fractional occupancy models explain dose-dependent synergism/antagonism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
